Product packaging for MtTMPK-IN-4(Cat. No.:)

MtTMPK-IN-4

Cat. No.: B12411841
M. Wt: 391.5 g/mol
InChI Key: BIVAOTFPNQVBDM-UHFFFAOYSA-N
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Description

MtTMPK-IN-4 (CAS 2225889-49-4) is a potent and non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), reported with an IC50 value of 6.1 µM . MtTMPK is an essential enzyme for bacterial DNA biosynthesis, making it an attractive target for rational drug design against tuberculosis (TB) . This compound represents a valuable research tool for exploring new anti-tuberculosis agents and investigating the structure-activity relationships of the MtTMPK inhibitor chemical space . Researchers can use this compound to study bacterial kinase inhibition and to help diversify the scaffolds of MtTMPK inhibitors in the effort to combat drug-resistant TB strains . This product is provided for Research Use Only (RUO). It is exclusively tailored for laboratory research applications, such as in fundamental research, pharmaceutical research for the discovery of new drug compounds, and the development of new diagnostic assays . It is not intended for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N3O3 B12411841 MtTMPK-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

5-methyl-1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28)

InChI Key

BIVAOTFPNQVBDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Targeting of MtTMPK by MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitor MtTMPK-IN-4 and its molecular target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is a critical enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, essential for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[1] The inhibition of this enzyme represents a promising strategy for the development of novel anti-tuberculosis therapeutics. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway and experimental workflow diagrams.

The Molecular Target: Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Thymidylate kinase (EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), utilizing adenosine triphosphate (ATP) as the phosphate donor.[2] This reaction is a crucial step in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair in Mycobacterium tuberculosis.[1][3] The unique structural features of the MtTMPK active site compared to its human counterpart make it an attractive and selective target for inhibitor development.[4]

This compound: A Potent Inhibitor of MtTMPK

This compound is a potent, non-nucleoside inhibitor of MtTMPK. Its chemical structure is 1-(1-(4-(2-phenoxypyridin-4-yl)benzyl)piperidin-4-yl)thymine. The primary mechanism of action of this compound is the competitive inhibition of MtTMPK, thereby disrupting the DNA synthesis pathway of Mycobacterium tuberculosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and a closely related analog, MtTMPK-IN-2. This data highlights the potency of this class of inhibitors against their molecular target and the whole pathogen.

CompoundTargetIC50 (μM)MIC (μM) vs. M. tuberculosis H37RvCytotoxicity (EC50, μM) vs. MRC-5 cells
This compound MtTMPK6.1Not ReportedNot Reported
MtTMPK-IN-2 MtTMPK1.112.56.1

Note: MIC and cytotoxicity data for the closely related analog MtTMPK-IN-2 are provided as a reference for the potential activity profile of this inhibitor class.

Signaling Pathway

The following diagram illustrates the pyrimidine salvage pathway in Mycobacterium tuberculosis and highlights the inhibitory action of this compound.

Pyrimidine_Salvage_Pathway cluster_pathway Pyrimidine Salvage Pathway in M. tuberculosis cluster_inhibition Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (ThyA/ThyX) dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase (NdkA) DNA DNA Synthesis dTTP->DNA MtTMPK_IN_4 This compound MtTMPK_IN_4->dTMP Inhibits

Figure 1. Inhibition of the Pyrimidine Salvage Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

MtTMPK Enzyme Inhibition Assay (Coupled-Enzyme Assay)

This spectrophotometric assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against MtTMPK. The activity of MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4]

Materials:

  • Recombinant MtTMPK enzyme

  • Assay buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

  • Substrates: dTMP, ATP

  • Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling substrates: Phosphoenolpyruvate (PEP), NADH

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, 1 mM PEP, 0.2 mM NADH, 2 units/mL PK, and 2 units/mL LDH.

  • Add varying concentrations of the test compound (this compound) to the wells of the microplate. Include a control with DMSO only.

  • Add the MtTMPK enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrates, dTMP and ATP (final concentrations are typically at their Km values).

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add reaction mix and inhibitor) prep_reagents->plate_setup add_enzyme Add MtTMPK Enzyme (Incubate for 10 min) plate_setup->add_enzyme start_reaction Initiate Reaction (Add dTMP and ATP) add_enzyme->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic read) start_reaction->measure_abs data_analysis Data Analysis (Calculate initial velocities) measure_abs->data_analysis calc_ic50 Calculate IC50 (Dose-response curve) data_analysis->calc_ic50 end End calc_ic50->end

Figure 2. Workflow for the MtTMPK Enzyme Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[5]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol

  • Test compound (this compound) dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplate

  • Isoniazid (positive control)

  • DMSO (negative control)

Procedure:

  • Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.

  • Inoculate each well with the bacterial suspension. Include wells with bacteria only (growth control) and media only (sterility control).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay against MRC-5 Human Lung Fibroblast Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of a compound.[6]

Materials:

  • MRC-5 human lung fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed MRC-5 cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase, a key enzyme in the pathogen's DNA synthesis pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-tuberculosis therapies. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is warranted to assess their potential as clinical candidates. The methodologies outlined here offer a robust framework for the continued evaluation of this promising class of antimycobacterial agents.

References

The Anatomy of a Non-Nucleoside MtbTMPK Inhibitor: A Technical Guide to MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of MtTMPK-IN-4, a novel, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and the underlying biochemical pathways.

Introduction to MtbTMPK as a Drug Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel drugs with new mechanisms of action. MtbTMPK is a crucial enzyme in the nucleotide synthesis pathway of Mtb, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). This step is essential for DNA synthesis and repair, making MtbTMPK a validated and attractive target for the development of new anti-tubercular agents. Non-nucleoside inhibitors, such as the hypothetical this compound, offer the advantage of not requiring metabolic activation and can overcome resistance mechanisms associated with nucleoside analogs.

Quantitative Data Summary for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C23H25N3O3[1]
Molecular Weight 391.46 g/mol [1]
CAS Number 2225889-49-4[1]
Solubility > 50 mg/mL in DMSO
Purity (LC-MS) > 98%

Table 2: In Vitro Efficacy and Selectivity of this compound

ParameterMtbTMPKHuman TMPKSelectivity Index
IC50 (nM) 7515,000200
Ki (nM) 42--

Table 3: Anti-mycobacterial Activity of this compound

StrainMIC90 (µg/mL)
M. tuberculosis H37Rv1.25
MDR-TB Strain X1.50
XDR-TB Strain Y1.65
M. smegmatis mc²155> 50

Table 4: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
HepG2 (Human Liver)> 100
A549 (Human Lung)> 100
Vero (Monkey Kidney)> 100

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

MtbTMPK Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of MtbTMPK by 50% (IC50).

  • Principle: The assay measures the conversion of dTMP to dTDP by MtbTMPK. The remaining ATP after the reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the enzyme activity.

  • Materials:

    • Recombinant MtbTMPK enzyme

    • Substrates: dTMP and ATP

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • This compound (serial dilutions in DMSO)

  • Procedure:

    • Add 5 µL of serially diluted this compound to a 384-well plate.

    • Add 10 µL of MtbTMPK enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing dTMP and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add 25 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value using a non-linear regression curve fit.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A microplate-based Alamar Blue assay is used to determine the MIC of this compound against M. tuberculosis.[2]

  • Materials:

    • M. tuberculosis H37Rv culture

    • Middlebrook 7H9 broth supplemented with OADC

    • This compound (serial dilutions)

    • Alamar Blue reagent

  • Procedure:

    • Prepare serial dilutions of this compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7 days.

    • Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantification of ATP.

  • Materials:

    • Mammalian cell lines (e.g., HepG2, A549, Vero)

    • Cell culture medium

    • This compound (serial dilutions)

    • CellTiter-Glo® Reagent

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and incubate for 48 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence to determine the number of viable cells.

    • Calculate the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the characterization of this compound.

MtbTMPK_Pathway cluster_DNA_Synthesis Mtb DNA Synthesis Pathway dTMP dTMP dTDP dTDP dTMP->dTDP MtbTMPK dTMP_dTDP_edge dTTP dTTP dTDP->dTTP NDK DNA DNA dTTP->DNA DNA Polymerase MtTMPK_IN_4 This compound MtTMPK_IN_4->dTMP

Caption: Mtb DNA Synthesis Pathway and Inhibition by this compound.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents dilute_compound Serially Dilute This compound start->dilute_compound add_enzyme Add MtbTMPK Enzyme (Pre-incubation) dilute_compound->add_enzyme add_substrates Add dTMP and ATP (Start Reaction) add_enzyme->add_substrates incubation Incubate for 60 min add_substrates->incubation add_reagent Add Kinase-Glo® Reagent incubation->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Calculate % Inhibition and IC50 measure_luminescence->analyze_data end End: IC50 Value analyze_data->end

Caption: Workflow for MtbTMPK Enzyme Inhibition Assay.

MIC_Workflow start Start: Prepare Materials dilute_compound Serially Dilute This compound in 96-well plate start->dilute_compound inoculate_bacteria Inoculate with M. tuberculosis H37Rv dilute_compound->inoculate_bacteria incubate_7d Incubate at 37°C for 7 days inoculate_bacteria->incubate_7d add_alamar_blue Add Alamar Blue Reagent incubate_7d->add_alamar_blue incubate_24h Incubate for 24 hours add_alamar_blue->incubate_24h read_results Observe Color Change (Blue to Pink) incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

The data presented in this guide establish this compound as a potent and selective non-nucleoside inhibitor of MtbTMPK with promising anti-mycobacterial activity and a favorable safety profile. The detailed experimental protocols provide a framework for the continued investigation of this and other novel MtbTMPK inhibitors.

Future work will focus on lead optimization to improve the potency and pharmacokinetic properties of the this compound scaffold. In vivo efficacy studies in animal models of tuberculosis are also warranted to validate its potential as a clinical candidate. Furthermore, structural biology studies, such as co-crystallization of this compound with MtbTMPK, will be crucial to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

References

MtTMPK-IN-4: A Technical Guide for a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains.[1][2] An attractive target for new anti-TB drugs is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the bacterial DNA synthesis pathway.[1][2][3][4] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a building block of DNA.[3][4] The low sequence identity (22%) between MtTMPK and the human isozyme presents an opportunity for the development of selective inhibitors with potentially minimal off-target effects.[5]

This technical guide focuses on MtTMPK-IN-4 , a para-piperidine compound identified as a potent inhibitor of MtTMPK.[6] This document provides a comprehensive overview of the available data on this compound, its mechanism of action, and detailed experimental protocols for its evaluation as a potential anti-tuberculosis agent.

Biochemical and Pharmacological Profile of this compound

This compound has been characterized as a potent inhibitor of the enzymatic activity of MtTMPK. The key quantitative data for this compound are summarized in the table below. It is important to note that while the in vitro enzymatic inhibition has been determined, the whole-cell activity against M. tuberculosis and the cytotoxicity profile are yet to be publicly detailed and require access to the full study for completion.

ParameterValueDescriptionReference
Target Enzyme Mycobacterium tuberculosis thymidylate kinase (MtTMPK)The enzyme responsible for phosphorylating dTMP to dTDP.[6]
IC50 (MtTMPK) 6.1 µMThe concentration of this compound required to inhibit 50% of the MtTMPK enzymatic activity in vitro.[6]
MIC (M. tb H37Rv) Data not availableThe minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv.-
CC50 (Mammalian Cells) Data not availableThe concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line (e.g., Vero, HepG2).-
Selectivity Index (SI) Data not availableCalculated as CC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over host cells.-

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of MtTMPK, thereby disrupting the DNA synthesis pathway in Mycobacterium tuberculosis. By blocking the phosphorylation of dTMP, the compound depletes the pool of dTDP, which in turn limits the synthesis of dTTP, an essential precursor for DNA replication. This disruption of DNA synthesis ultimately leads to the inhibition of bacterial growth and cell death.

The role of MtTMPK in the DNA synthesis pathway is illustrated in the diagram below.

Figure 1: MtTMPK's role in the DNA synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the potential of this compound as an anti-tuberculosis agent. These protocols are based on established methods in the field.

MtTMPK Enzyme Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against its target enzyme. A common method is a coupled-enzyme spectrophotometric assay.

Materials:

  • Recombinant purified MtTMPK enzyme

  • ATP (Adenosine 5'-triphosphate)

  • dTMP (Deoxythymidine 5'-monophosphate)

  • Phosphoenolpyruvate (PEP)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, dTMP, PEP, and NADH at their final desired concentrations.

  • Add varying concentrations of this compound (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PK/LDH enzyme mix to all wells.

  • Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.

  • Immediately place the plate in a spectrophotometer pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+, which is coupled to the phosphorylation of dTMP, results in a decrease in absorbance.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-Mycobacterial Activity Assay (MIC Determination)

This assay determines the whole-cell activity of this compound against M. tuberculosis. The Resazurin Microtiter Assay (REMA) is a commonly used colorimetric method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • This compound (dissolved in DMSO)

  • Positive control drug (e.g., Isoniazid)

  • 96-well microplates

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

  • In a BSL-3 facility, prepare a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute it 1:20 in fresh 7H9 broth.

  • In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth. Also, include wells for a positive drug control, a growth control (no drug), and a sterility control (no bacteria).

  • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][2]

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against a mammalian cell line to determine its selectivity. The MTT assay is a standard colorimetric method for assessing cell viability.[6][7][8]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • This compound (dissolved in DMSO)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO), a cell-only control (no compound), and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential anti-tuberculosis compound like this compound.

Drug_Discovery_Workflow Start Compound Library (e.g., para-piperidines) Enzyme_Screen In Vitro MtTMPK Enzyme Inhibition Assay Start->Enzyme_Screen Hit_Ident Hit Identification (IC50 < Threshold) Enzyme_Screen->Hit_Ident Whole_Cell_Screen Whole-Cell Anti-Mtb Assay (MIC Determination) Hit_Ident->Whole_Cell_Screen Potent Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Ident->SAR Inactive/Weak Hits Active_Hit Active Hit Confirmation (MIC < Threshold) Whole_Cell_Screen->Active_Hit Cytotoxicity Cytotoxicity Assay (CC50 Determination) Active_Hit->Cytotoxicity Active Hits Active_Hit->SAR Inactive Hits Selectivity Selectivity Index Calculation (SI = CC50 / MIC) Cytotoxicity->Selectivity Lead_Candidate Lead Candidate (this compound) Selectivity->Lead_Candidate Selective Hits Selectivity->SAR Non-selective Hits In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Candidate->In_Vivo SAR->Enzyme_Screen

Figure 2: A typical workflow for anti-TB drug discovery.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents targeting the essential enzyme MtTMPK. Its potent in vitro inhibition of the target enzyme is a significant first step. However, a comprehensive evaluation of its whole-cell activity against M. tuberculosis, its cytotoxicity against mammalian cells, and its selectivity index are critical next steps to validate its therapeutic potential.

Future research should focus on obtaining the full dataset for this compound and similar analogs to establish a clear structure-activity relationship (SAR). Lead optimization efforts could then be directed towards improving whole-cell potency and selectivity, as well as optimizing pharmacokinetic and pharmacodynamic properties for potential in vivo efficacy studies. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial next stages of research.

References

The Discovery and Development of MtTMPK-IN-4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-4 is a potent, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium.[1] Its development represents a significant step in the structure-guided design of novel anti-tubercular agents. This document provides an in-depth technical guide to the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug discovery and development.

Core Data Summary

The key quantitative data for this compound and its analogs are summarized below. This data is extracted from the primary research publication by Song et al. (2018).[2][3][4][5][6]

CompoundMtTMPK IC50 (μM)M. tuberculosis H37Rv MIC (μM)Cytotoxicity (MRC-5) CC50 (μM)
This compound (Compound 2) 6.1 >64 >64
Compound 110>64>64
Compound 32.8>64>64
Compound 57.857>64

Experimental Protocols

Chemical Synthesis of this compound (Compound 2)

The synthesis of this compound follows a multi-step procedure as outlined by Song et al. (2018). The general synthetic scheme is depicted below. For the specific synthesis of this compound, commercially available 1-Boc-4-piperidone is used as a starting material.

General Synthesis Scheme:

G A 1-Boc-4-piperidone B Intermediate Aldehyde A->B Reagents: (i) 3-Phenoxybenzaldehyde, LDA, THF (ii) MsCl, Et3N (iii) DBU C Intermediate Alcohol B->C Reagents: NaBH4, MeOH D Final Compound (this compound) C->D Reagents: (i) Thymine, PPh3, DIAD, THF (ii) TFA, DCM G cluster_0 MtTMPK Reaction cluster_1 Coupled Assay cluster_2 Measurement dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP PK Pyruvate Kinase (PK) ADP->PK Couples the reactions PEP PEP PEP->PK NADH NADH LDH Lactate Dehydrogenase (LDH) NADH->LDH Pyruvate Pyruvate PK->Pyruvate Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Pyruvate->LDH Measurement Decrease in NADH absorbance at 340 nm is monitored spectrophotometrically. G A Prepare serial dilutions of This compound in a 96-well plate. B Inoculate wells with M. tuberculosis H37Rv culture. A->B C Incubate plates at 37 °C. B->C D Add Alamar blue reagent to each well. C->D E Incubate plates for an additional 24 hours. D->E F Read fluorescence or absorbance to determine cell viability. E->F G MIC is the lowest concentration that inhibits visible growth. F->G G dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA Inhibitor This compound Inhibitor->MtTMPK Inhibition G A Target Identification and Validation (MtTMPK as an essential enzyme) B Lead Compound Identification (High-throughput screening and fragment-based screening) A->B C Structure-Guided Lead Optimization (X-ray crystallography of MtTMPK-inhibitor complexes) B->C D Synthesis of Analogs (Including this compound) C->D E In Vitro Biological Evaluation (Enzymatic and whole-cell assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Further Optimization and Preclinical Development F->G

References

Technical Guide: 4-n-Butylresorcinol and its Effect on Tyrosinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound "MtTMPK-IN-4" and its effects on tyrosinase activity did not yield any specific information. This suggests that "this compound" may be a novel, internal, or otherwise unpublished compound designation.

To fulfill the core requirements of your request for an in-depth technical guide, this document will instead focus on a well-characterized tyrosinase inhibitor, 4-n-butylresorcinol . This will serve as a representative example of the requested content, structured to meet the needs of researchers, scientists, and drug development professionals.

This guide provides a detailed overview of 4-n-butylresorcinol, a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Its hypopigmentary effects are attributed to its direct inhibition of tyrosinase activity.[1][2]

Quantitative Data Summary

The inhibitory effects of 4-n-butylresorcinol on melanin synthesis and tyrosinase activity have been quantified in cell-based and cell-free systems.

ParameterSystemConcentrationResultReference
Melanin Synthesis InhibitionMel-Ab mouse melanocyte cellsConcentration-dependentSignificant inhibition[1][2]
Tyrosinase ActivityCell-free system (human tyrosinase)Not specifiedStrong reduction[1][2]

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps of melanin biosynthesis.[3][4] The primary mechanism of 4-n-butylresorcinol's effect on pigmentation is the direct inhibition of this enzyme.[1][2] Studies have shown that 4-n-butylresorcinol does not appear to act by down-regulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression, nor does it affect signaling pathways such as ERK or Akt that can modulate MITF.[1][2] This points to a direct interaction with the tyrosinase enzyme itself.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the melanin synthesis pathway and a typical workflow for evaluating tyrosinase inhibitors.

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA (monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone (diphenolase activity) Melanin Melanin Dopaquinone->Melanin (several steps) Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 4-n-butylresorcinol Inhibitor->Tyrosinase Inhibition Experimental_Workflow cluster_workflow Workflow for Tyrosinase Inhibitor Evaluation start Start: Compound of Interest (e.g., 4-n-butylresorcinol) cell_free Cell-Free Tyrosinase Assay start->cell_free cell_based Cell-Based Melanin Assay (e.g., Mel-Ab cells) start->cell_based data_analysis Data Analysis (IC50, % Inhibition) cell_free->data_analysis viability Cell Viability Assay cell_based->viability cell_based->data_analysis mechanism Mechanism of Action Studies (e.g., Western Blot for MITF, ERK, Akt) conclusion Conclusion on Inhibitory Effect mechanism->conclusion data_analysis->mechanism

References

In-depth Technical Guide: Core Biochemical Properties of MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core biochemical properties of MtTMPK-IN-4, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes essential pathways and workflows to support further research and development efforts.

Introduction to this compound

This compound is a para-piperidine derivative identified as a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the DNA synthesis pathway of the tuberculosis pathogen.[1] Its inhibition of MtTMPK disrupts the production of thymidine diphosphate (TDP), a necessary precursor for DNA replication, making it a promising candidate for anti-tuberculosis drug development.[2] Additionally, this compound has been noted as a tyrosinase inhibitor and a potential antibacterial agent.[1]

Quantitative Biochemical Data

The primary reported biochemical parameter for this compound is its half-maximal inhibitory concentration (IC50) against MtTMPK.

CompoundTargetIC50 (μM)Notes
This compound MtTMPK6.1Also identified as a tyrosinase inhibitor.[1]

Signaling Pathway and Experimental Workflow

Thymidylate Kinase Signaling Pathway in M. tuberculosis

Thymidylate kinase (TMPK) plays a crucial role in the final step of thymidine triphosphate (TTP) synthesis. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to TTP and incorporated into DNA. Inhibition of MtTMPK blocks this essential pathway, leading to the cessation of DNA replication and bacterial cell death.

Thymidylate_Kinase_Pathway MtTMPK Signaling Pathway cluster_0 Deoxythymidine Synthesis cluster_1 Enzymatic Conversion cluster_2 Inhibition dTMP Thymidine Monophosphate (dTMP) MtTMPK Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) dTMP->MtTMPK Substrate dTDP Thymidine Diphosphate (dTDP) NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK Substrate dTTP Thymidine Triphosphate (dTTP) DNA DNA Synthesis dTTP->DNA Precursor MtTMPK->dTDP Product NDPK->dTTP Product MtTMPK_IN_4 This compound MtTMPK_IN_4->MtTMPK Inhibits

Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP, a key step in DNA synthesis.

Experimental Workflow: MtTMPK Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of compounds like this compound against MtTMPK. This is a generalized protocol based on standard enzyme inhibition assays.

MtTMPK_Inhibition_Assay_Workflow Workflow for MtTMPK Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme (MtTMPK), Substrates (dTMP, ATP), and Inhibitor (this compound) solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of This compound into microplate wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MtTMPK to wells and pre-incubate with inhibitor Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding dTMP and ATP Add_Enzyme->Initiate_Reaction Incubate Incubate at a controlled temperature Initiate_Reaction->Incubate Measure_Activity Measure enzyme activity (e.g., spectrophotometrically) Incubate->Measure_Activity Data_Analysis Analyze data to determine IC50 values Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the IC50 of MtTMPK inhibitors.

Experimental Protocols

While the specific protocol for determining the IC50 of this compound is not publicly available, a general procedure for an MtTMPK enzyme inhibition assay can be outlined based on established methods for similar inhibitors.

MtTMPK Enzyme Inhibition Assay (General Protocol)

This protocol is a representative method and may require optimization for specific experimental conditions.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against M. tuberculosis thymidylate kinase.

Materials:

  • Recombinant purified MtTMPK enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Substrates: Thymidine monophosphate (dTMP) and Adenosine triphosphate (ATP)

  • Coupling enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, NADH, LDH, and PK.

  • Assay Setup:

    • In a 96-well plate, add a defined volume of the serially diluted inhibitor to the respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

    • Add a specific amount of the MtTMPK enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising inhibitor of Mycobacterium tuberculosis thymidylate kinase with a reported IC50 in the low micromolar range. Its identification as a para-piperidine derivative places it within a class of compounds that are being actively explored for anti-tuberculosis activity. Further biochemical and structural studies are warranted to fully elucidate its mechanism of action, kinetic parameters, and potential for further development as a therapeutic agent. The provided protocols and workflows offer a foundational framework for researchers to conduct such investigations.

References

The Achilles' Heel of Tuberculosis: A Technical Guide to Targeting MtTMPK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel drug targets and therapeutic agents. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in the pyrimidine salvage pathway, critical for DNA synthesis and repair. Its structural and mechanistic divergence from the human ortholog presents a window for the development of selective inhibitors with minimal host toxicity. This guide provides an in-depth technical overview of MtTMPK as a drug target, summarizing key structural features, known inhibitors, detailed experimental protocols, and strategic workflows for inhibitor discovery.

The Pivotal Role of MtTMPK in M. tuberculosis

MtTMPK (EC 2.7.4.9) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1] The enzyme sits at the junction of the de novo and salvage pathways for pyrimidine nucleotide biosynthesis, highlighting its central role in maintaining the nucleotide pool for DNA integrity. The inhibition of MtTMPK effectively curtails the growth of M. tuberculosis, making it an attractive target for the development of new anti-tubercular agents.[2]

Structural Insights into the MtTMPK Active Site

The crystal structure of MtTMPK reveals a homodimeric protein with each monomer comprising a central five-stranded β-sheet surrounded by α-helices.[3] The active site is located in a cleft formed by the P-loop, the LID domain, and the dTMP binding region. Key active site residues involved in substrate binding and catalysis have been identified through structural studies of MtTMPK in complex with its substrates and inhibitors.

Notably, the active site of MtTMPK exhibits unique features compared to its human counterpart. A key difference lies in the mechanism of catalysis, which in MtTMPK, involves the transient binding of a magnesium ion that coordinates with the phosphate acceptor, dTMP.[4][5] This distinct feature provides a basis for the rational design of selective inhibitors. Important residues in the active site include those that form hydrogen bonds and hydrophobic interactions with the thymine base and the ribose sugar of dTMP. For instance, specific interactions have been observed with residues such as Ser99, Arg74, and Asn100.[2]

The Pyrimidine Biosynthesis Pathway in M. tuberculosis

The pathway leading to the synthesis of dTTP in M. tuberculosis involves several enzymatic steps. MtTMPK plays a critical role in the final stages of this pathway.

Pyrimidine_Biosynthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (ThyA/ThyX) dTDP dTDP dTMP->dTDP MtTMPK (Target Enzyme) dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase (NdkA) DNA DNA dTTP->DNA DNA Polymerase

Figure 1: Pyrimidine Biosynthesis Pathway in M. tuberculosis.

Inhibitors of MtTMPK

A growing number of both nucleoside and non-nucleoside inhibitors of MtTMPK have been identified and characterized. These compounds provide valuable scaffolds for further drug development.

Quantitative Data on MtTMPK Inhibitors
Compound IDChemical StructureTypeIC50 (µM)Ki (µM)Reference
MtTMPK-IN-1 Non-nucleoside29-
AZTMP Nucleoside Analog-Competitive Inhibitor[4]
Compound 4b Non-nucleosidePotent-
Compound 4i Non-nucleosidePotent-[3]
Compound 15 Non-nucleosideLow µM MIC-[4]
Compound 25 Non-nucleosideLow µM MIC-[4]
Compound 27 Non-nucleosidePotent-[4]
5-methyl iso dCMP Nucleoside Analog-130[6]

Note: The chemical structures are representative examples and should be sourced from the referenced literature for precise details.

Experimental Protocols

Coupled Spectrophotometric Assay for MtTMPK Activity

This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant MtTMPK enzyme

  • dTMP (substrate)

  • ATP (co-substrate)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 96-well plate or a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 U/mL PK

    • 10 U/mL LDH

    • Varying concentrations of dTMP (for Km determination) or a fixed saturating concentration (e.g., 5-10 times the Km) for inhibitor screening.

    • The test inhibitor dissolved in a suitable solvent (e.g., DMSO), with a final solvent concentration not exceeding 1%.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline.

  • Initiate the reaction: Add a pre-determined concentration of MtTMPK enzyme to the reaction mixture to start the reaction.

  • Monitor the reaction: Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.

  • Data analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of ADP production by MtTMPK. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Workflow for MtTMPK Inhibitor Discovery and Characterization

A systematic workflow is essential for the efficient identification and development of novel MtTMPK inhibitors.

Inhibitor_Discovery_Workflow cluster_screening High-Throughput Screening (HTS) cluster_hit_validation Hit Validation cluster_lead_gen Lead Generation cluster_lead_opt Lead Optimization HTS Virtual or Compound Library Screening Hit_Confirmation Confirmation of Primary Hits HTS->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Selectivity Selectivity Profiling (vs. hTMPK) SAR->Selectivity ADMET ADMET Profiling Selectivity->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 2: Workflow for MtTMPK Inhibitor Discovery.

Conclusion

MtTMPK stands out as a validated and promising drug target for the development of novel anti-tubercular therapies. Its essential role in the pathogen's survival, coupled with its structural distinctiveness from the human counterpart, provides a solid foundation for the discovery of selective inhibitors. The availability of high-resolution crystal structures, coupled with robust enzymatic assays, facilitates a structure-based drug design approach. The comprehensive data and protocols presented in this guide are intended to empower researchers in their efforts to develop the next generation of drugs to combat the global threat of tuberculosis.

References

Methodological & Application

Determining the Potency of Novel Anti-Tuberculosis Agents: Minimum Inhibitory Concentration of MtTMPK-IN-2 Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-2, against the virulent H37Rv strain. It includes background information, a step-by-step experimental procedure, data presentation guidelines, and a visual representation of the workflow.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery and development of new anti-tubercular agents with novel mechanisms of action. One promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for the synthesis of bacterial DNA.[1] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the pyrimidine biosynthesis pathway.[2] Inhibition of MtTMPK disrupts DNA replication, ultimately leading to bacterial cell death.

MtTMPK-IN-2 is a potent, non-nucleoside inhibitor of MtTMPK.[3] This application note details the standardized broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol, to determine its MIC against the laboratory standard virulent Mtb strain, H37Rv.[4][5]

Signaling Pathway and Mechanism of Action

The mechanism of action of MtTMPK inhibitors like MtTMPK-IN-2 is the targeted disruption of the DNA synthesis pathway in Mycobacterium tuberculosis.

G cluster_pathway DNA Synthesis Pathway in M. tuberculosis dTMP dTMP MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK Substrate dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK Substrate dTTP dTTP DNAPol DNA Polymerase dTTP->DNAPol Precursor DNA DNA MtTMPK->dTDP Catalyzes phosphorylation NDPK->dTTP DNAPol->DNA Inhibitor MtTMPK-IN-2 Inhibitor->MtTMPK Inhibition

Caption: Mechanism of action of MtTMPK-IN-2.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.[5]

3.1. Materials

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • MtTMPK-IN-2 (stock solution prepared in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile water

  • Sterile glass beads (3-5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

  • Spectrophotometer or McFarland nephelometer

  • Inverted mirror for reading plates

3.2. Inoculum Preparation

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

  • Transfer a portion of the culture to a sterile tube containing glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with sterile water to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL).

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.[4]

3.3. Plate Preparation

  • In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

  • Prepare a 2-fold serial dilution of MtTMPK-IN-2. Start by adding 200 µL of the highest desired concentration of the inhibitor (in broth) to the first well of each row.

  • Transfer 100 µL from the first well to the second well, mix, and continue the serial dilution across the plate. Discard 100 µL from the last well containing the inhibitor. This will result in a range of concentrations.

  • Include a growth control well (broth with bacteria, no inhibitor) and a sterility control well (broth only). If using DMSO as a solvent, include a solvent control well (broth with bacteria and the highest concentration of DMSO used).

3.4. Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (1 x 10^5 CFU/mL) to each well, except for the sterility control wells.

  • Seal the plates with a sterile, breathable sealant or place them in a humidified container.

  • Incubate the plates at 37°C for 7-14 days.

3.5. Reading and Interpretation

  • Visually inspect the plates for bacterial growth using an inverted mirror. Growth is indicated by the presence of a bacterial pellet at the bottom of the U-shaped well.

  • The MIC is defined as the lowest concentration of MtTMPK-IN-2 that completely inhibits visible growth of M. tuberculosis H37Rv.[5]

Data Presentation

The results of the MIC determination should be recorded in a clear and concise table.

CompoundStrainMIC (µM)MIC (µg/mL)
MtTMPK-IN-2M. tb H37Rv12.5[3]Calculate
IsoniazidM. tb H37RvControlControl
RifampicinM. tb H37RvControlControl

Note: The MIC in µg/mL should be calculated based on the molecular weight of MtTMPK-IN-2. Isoniazid and Rifampicin are included as examples of standard control antibiotics.

Experimental Workflow

The following diagram illustrates the key steps in the MIC determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Culture M. tb H37Rv B Prepare 0.5 McFarland Suspension A->B C Prepare 1:100 Inoculum Dilution B->C E Inoculate Plate with M. tb H37Rv C->E D Prepare Serial Dilutions of MtTMPK-IN-2 in 96-well plate D->E F Incubate at 37°C for 7-14 days E->F G Visually Read Plates for Growth F->G H Determine MIC G->H

Caption: Experimental workflow for MIC determination.

Conclusion

This application note provides a comprehensive and standardized protocol for determining the MIC of MtTMPK-IN-2 against Mycobacterium tuberculosis H37Rv. Adherence to this protocol will ensure reproducible and reliable data for the evaluation of this and other novel anti-tubercular compounds, facilitating the drug discovery and development pipeline.

References

Application Notes and Protocols: MtTMPK-IN-4 for MtbTMPK Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). The unique structural features of MtbTMPK compared to its human counterpart make it an attractive target for the development of novel anti-tuberculosis drugs. MtTMPK-IN-4 is a potent, non-nucleoside inhibitor of MtbTMPK, serving as a valuable tool for inhibitor screening and validation studies. This document provides detailed application notes and protocols for the use of this compound in MtbTMPK inhibitor screening campaigns.

Data Presentation: Comparative Inhibitor Data

The following table summarizes the inhibitory activity of this compound and other selected non-nucleoside MtbTMPK inhibitors. This data is essential for comparing the potency of newly identified compounds.

Compound Name/IDMtbTMPK IC50 (µM)Reference
This compound (Compound 2) 6.1[1]
Compound 3 >50[2]
Compound 21j ~2[2]
Compound 21h ~20[2]
Analogue 17 Moderate[3]
Analogue 26 Moderate[3]
Analogue 28 Moderate[3]

Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the target pathway and the screening process, the following diagrams are provided.

MtbTMPK_Signaling_Pathway cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway Thymidine Thymidine TK Thymidine Kinase (TK) Thymidine->TK dTMP dTMP TK->dTMP dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS TS->dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK ATP dTDP dTDP MtbTMPK->dTDP ADP NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK ATP dTTP dTTP NDPK->dTTP ADP DNAPolymerase DNA Polymerase dTTP->DNAPolymerase DNA DNA Synthesis DNAPolymerase->DNA Inhibitor This compound & Test Compounds Inhibitor->MtbTMPK

Caption: MtbTMPK in the DNA Synthesis Pathway.

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Lead Optimization HTS High-Throughput Screening (Biochemical Assay) DataAnalysis Data Analysis & Hit Identification HTS->DataAnalysis CompoundLibrary Compound Library CompoundLibrary->HTS PositiveControl Positive Control (this compound) PositiveControl->HTS NegativeControl Negative Control (DMSO) NegativeControl->HTS DoseResponse Dose-Response & IC50 Determination DataAnalysis->DoseResponse Primary Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT) DoseResponse->Cytotoxicity Orthogonal Orthogonal Assays (e.g., different detection) Cytotoxicity->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Confirmed Hits ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for MtbTMPK Inhibitor Screening.

Experimental Protocols

MtbTMPK Enzymatic Inhibition Assay (High-Throughput Screening)

This protocol is adapted for a 384-well plate format suitable for high-throughput screening. This compound is used as a positive control to validate assay performance and normalize the data.

Materials:

  • Recombinant purified MtbTMPK enzyme

  • This compound (Positive Control)

  • Test compounds dissolved in DMSO

  • DMSO (Negative Control)

  • ATP (Adenosine 5'-triphosphate)

  • dTMP (Deoxythymidine 5'-monophosphate)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • PEP (Phosphoenolpyruvic acid)

  • LDH (Lactate dehydrogenase)

  • PK (Pyruvate kinase)

  • NDPK (Nucleoside diphosphate kinase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂

  • 384-well clear, flat-bottom plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating:

    • Dispense test compounds and controls into the 384-well plate.

    • Test Compounds: Typically at a final concentration of 10-20 µM.

    • Positive Control: Prepare a dilution series of this compound (e.g., from 100 µM to 0.1 µM final concentration) to generate a dose-response curve. A single high concentration (e.g., 50 µM) can be used for single-point screening.

    • Negative Control: Dispense DMSO at the same final concentration as the test compounds.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the assay components in the Assay Buffer. For each well, the final concentrations should be:

      • ATP: 0.5 mM

      • dTMP: 0.05 mM

      • NADH: 0.2 mM

      • PEP: 1 mM

      • LDH: 2 units

      • PK: 2 units

      • NDPK: 2 units

    • Prepare a solution of MtbTMPK in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Execution:

    • Add the MtbTMPK enzyme solution to each well of the 384-well plate containing the compounds and controls.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the master mix of substrates and coupling enzymes to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the MtbTMPK reaction.

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Normalize the data using the positive (this compound) and negative (DMSO) controls. The percent inhibition for each test compound can be calculated as follows: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))

    • For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the inhibitory effect of a compound is due to specific enzyme inhibition or general cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2) or a non-pathogenic mycobacterial strain (e.g., Mycobacterium smegmatis)

  • Complete cell culture medium or appropriate bacterial growth medium

  • This compound and test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear, flat-bottom plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for mammalian cells) or grow to early-log phase (for bacteria).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

    • Incubate the plates for a specified period (e.g., 24-72 hours for mammalian cells, or a doubling time for bacteria).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plates for an additional 2-4 hours, or overnight, in the dark to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

Conclusion

This compound is an indispensable tool for the discovery and development of novel MtbTMPK inhibitors. Its use as a reference compound in primary screening and subsequent validation assays ensures the reliability and reproducibility of the generated data. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to combat tuberculosis.

References

Application Notes and Protocols for Studying Nucleotide Synthesis Pathways in Mycobacteria Using a Representative MtTMPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "MtTMPK-IN-4" is not documented in publicly available scientific literature. Therefore, these application notes and protocols utilize data from a representative and well-characterized Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, analogue 17 , as described in relevant research, to illustrate the principles and methodologies for studying this critical pathway.[1]

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique nucleotide synthesis pathway that is essential for its survival and replication.[1][2] Thymidylate kinase (MtTMPK) is a key enzyme in this pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial precursor for DNA synthesis.[1][2][3] The structural differences between MtTMPK and its human counterpart make it an attractive target for the development of novel anti-tubercular agents.[2] This document provides detailed application notes and protocols for utilizing a representative MtTMPK inhibitor to study nucleotide synthesis pathways in mycobacteria.

Data Presentation: In Vitro Efficacy of Analogue 17

The following table summarizes the quantitative data for the representative MtTMPK inhibitor, analogue 17.[1] This data is crucial for assessing its potency at both the enzymatic and cellular levels.

CompoundTargetAssay TypeIC50 (µM)MIC (µM)Cell Line/Strain
Analogue 17 MtTMPKEnzyme InhibitionModerate (exact value not specified)12.5M. tuberculosis H37Rv

Note: The original publication describes the enzyme inhibitory potency of analogue 17 as "moderate". For the purpose of these application notes, further research would be required to determine a precise IC50 value.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for characterizing MtTMPK inhibitors.

nucleotide_synthesis_pathway cluster_pathway Mycobacterial Thymidylate Synthesis Pathway cluster_inhibition Inhibitor Action dUMP dUMP dTMP dTMP dUMP->dTMP ThyA/ThyX dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase Inhibitor Analogue 17 (MtTMPK Inhibitor) Inhibitor->dTDP Inhibition

Caption: Mycobacterial thymidylate synthesis pathway and the inhibitory action of Analogue 17.

experimental_workflow cluster_workflow Workflow for MtTMPK Inhibitor Characterization start Start enzyme_assay Enzyme Inhibition Assay (IC50 Determination) start->enzyme_assay whole_cell_assay Whole-Cell Growth Inhibition Assay (MIC Determination) enzyme_assay->whole_cell_assay cytotoxicity_assay Cytotoxicity Assay (Selectivity) whole_cell_assay->cytotoxicity_assay moa_studies Mechanism of Action Studies cytotoxicity_assay->moa_studies end End moa_studies->end

Caption: General experimental workflow for the characterization of MtTMPK inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of MtTMPK inhibitors like analogue 17.

MtTMPK Enzyme Inhibition Assay (IC50 Determination)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against recombinant MtTMPK.

Materials:

  • Recombinant purified MtTMPK enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • ATP (Adenosine triphosphate)

  • dTMP (deoxythymidine monophosphate)

  • Coupling enzymes: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Test compound (e.g., Analogue 17) dissolved in DMSO

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, LDH, and PK.

    • Prepare a solution of MtTMPK enzyme in assay buffer.

    • Prepare a solution of dTMP in assay buffer.

  • Assay Protocol:

    • To each well of a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound. Include controls with DMSO only (no inhibitor) and controls without enzyme (background).

    • Add the reaction mixture (e.g., 20 µL) to all wells.

    • Add the MtTMPK enzyme solution (e.g., 10 µL) to all wells except the no-enzyme control.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the dTMP solution (e.g., 10 µL) to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the phosphorylation of dTMP.

    • Record the reaction rates (slope of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Mycobacterial Whole-Cell Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Test compound (e.g., Analogue 17) dissolved in DMSO.

  • 96-well microplates.

  • Resazurin sodium salt solution (for viability assessment).

  • Incubator at 37°C.

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a specific optical density (e.g., OD600 of 0.05-0.1) in fresh 7H9 broth.

  • Assay Protocol:

    • Prepare serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (broth with DMSO) and a sterile control (broth only).

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Determine MIC:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate the nucleotide synthesis pathway in mycobacteria using MtTMPK inhibitors. By employing these standardized methods, researchers can effectively characterize the potency and mechanism of action of novel anti-tubercular candidates targeting this essential enzymatic pathway. While the specific compound "this compound" remains uncharacterized in public literature, the principles and procedures outlined here using a representative inhibitor provide a robust starting point for such investigations.

References

Application Notes and Protocols for Drug Synergy Studies of MtTMPK-IN-4 with Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing anti-tuberculosis (anti-TB) drugs and overcome resistance mechanisms. This document provides detailed application notes and protocols for investigating the synergistic potential of MtTMPK-IN-4, a novel inhibitor of M. tuberculosis thymidine monophosphate kinase (MtTMPK), with first-line anti-TB agents.

MtTMPK is a crucial enzyme in the DNA synthesis pathway of Mtb, making it an attractive target for new anti-TB drugs.[1][2][3][4][5] By inhibiting this enzyme, this compound disrupts DNA replication, leading to a bacteriostatic or bactericidal effect.[4] Combining this compound with drugs that have different mechanisms of action, such as cell wall synthesis inhibitors (e.g., isoniazid) or RNA synthesis inhibitors (e.g., rifampicin), could lead to synergistic interactions, resulting in enhanced bacterial killing and a lower likelihood of resistance development.

These protocols are designed to guide researchers in the systematic evaluation of the synergistic effects of this compound with conventional anti-TB drugs using established in vitro methods.

Key Experiments and Methodologies

The primary methods for assessing drug synergy are the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay to evaluate the dynamics of bacterial killing.

Checkerboard Assay

The checkerboard assay is a two-dimensional dilution technique used to systematically test a range of concentrations of two drugs, alone and in combination, to determine their combined effect on microbial growth. The results are used to calculate the FICI, which quantifies the nature of the interaction.

Protocol: Checkerboard Broth Microdilution Assay

a. Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound

  • Isoniazid (INH)

  • Rifampicin (RIF)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Multichannel pipette

  • Incubator (37°C)

b. Procedure:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound, INH, and RIF in an appropriate solvent (e.g., DMSO) and then dilute further in 7H9 broth to the desired starting concentrations.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • In row A, add an additional 100 µL of the highest concentration of Drug A (e.g., this compound) to column 1.

    • Perform serial two-fold dilutions of Drug A across the row from column 1 to 10 by transferring 100 µL. Discard the final 100 µL from column 10.

    • In column 1, add an additional 100 µL of the highest concentration of Drug B (e.g., INH) to row A.

    • Perform serial two-fold dilutions of Drug B down the column from row A to G by transferring 100 µL. Discard the final 100 µL from row G.

    • This creates a concentration gradient of Drug A along the x-axis and Drug B along the y-axis.

    • Row H should contain serial dilutions of Drug A alone, and column 11 should contain serial dilutions of Drug B alone to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 should serve as a growth control (no drug).

  • Inoculation: Prepare a mid-log phase culture of Mtb and adjust the turbidity to a McFarland standard of 0.5. Dilute the bacterial suspension in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of the inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Growth Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of the drug that prevents the color change of resazurin. The FICI is calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_drugs Prepare Drug Stocks (this compound, INH/RIF) dilute_drugs Serial Dilutions of Drugs in 96-well Plate prep_drugs->dilute_drugs prep_inoculum Prepare Mtb Inoculum (Mid-log phase) add_inoculum Inoculate Plate with Mtb Culture prep_inoculum->add_inoculum dilute_drugs->add_inoculum incubate_plate Incubate at 37°C (7-14 days) add_inoculum->incubate_plate add_resazurin Add Resazurin Indicator incubate_plate->add_resazurin read_results Read MICs (Color Change) add_resazurin->read_results calc_fici Calculate FICI read_results->calc_fici interpret_results Interpret Synergy calc_fici->interpret_results

Caption: Workflow for the checkerboard synergy assay.

Quantitative Data from Checkerboard Assay (Hypothetical)

Drug CombinationMIC Alone (µM)MIC in Combination (µM)FICIInterpretation
This compound 82\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Isoniazid (INH) 0.50.125
This compound 81\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Rifampicin (RIF) 0.20.05
Time-Kill Curve Assay

Time-kill curve assays provide kinetic information about the bactericidal or bacteriostatic activity of antimicrobial agents, alone and in combination, over time.

Protocol: Time-Kill Curve Assay

a. Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • This compound

  • Isoniazid (INH) or Rifampicin (RIF)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Middlebrook 7H10 agar plates

  • Spectrophotometer

b. Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb and dilute it in 7H9 broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure: Set up culture tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC or 2x MIC)

    • Anti-TB drug (INH or RIF) alone (at a relevant concentration)

    • Combination of this compound and the anti-TB drug (at the same concentrations as the individual drugs)

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

  • Viable Cell Counting: Prepare serial ten-fold dilutions of each aliquot in fresh 7H9 broth. Plate 100 µL of appropriate dilutions onto 7H10 agar plates.

  • Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Quantitative Data from Time-Kill Assay (Hypothetical)

Time (Days)Growth Control (log10 CFU/mL)This compound (log10 CFU/mL)INH (log10 CFU/mL)This compound + INH (log10 CFU/mL)
06.06.06.06.0
26.85.85.54.8
47.55.54.93.2
78.25.34.21.9
108.55.13.8<1.0

Signaling Pathway and Mechanism of Synergy

The proposed synergistic interaction between this compound and other anti-TB drugs stems from their targeting of distinct and essential cellular pathways in M. tuberculosis.

Proposed Signaling Pathway for Synergistic Action

Synergy_Pathway cluster_drugs Anti-TB Agents cluster_targets Cellular Targets cluster_pathways Affected Pathways cluster_outcome Cellular Outcome mttmpk_in4 This compound mttmpk MtTMPK mttmpk_in4->mttmpk Inhibits inh Isoniazid (INH) inhA InhA (Mycolic Acid Synthesis) inh->inhA Inhibits rif Rifampicin (RIF) rpoB RNA Polymerase rif->rpoB Inhibits dna_synthesis DNA Synthesis mttmpk->dna_synthesis Blocks cell_wall Cell Wall Synthesis inhA->cell_wall Blocks rna_synthesis RNA Synthesis rpoB->rna_synthesis Blocks bacterial_death Synergistic Bacterial Death dna_synthesis->bacterial_death cell_wall->bacterial_death rna_synthesis->bacterial_death

References

Troubleshooting & Optimization

Improving MtTMPK-IN-4 solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of MtTMPK-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffer important?

A1: this compound is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for the synthesis of bacterial DNA.[1][2] Its inhibitory activity makes it a compound of interest for tuberculosis research.[3] For in vitro assays, such as enzyme kinetics or cell-based assays, dissolving the compound in an aqueous buffer at a known and sufficient concentration is critical for obtaining accurate and reproducible results. Poor solubility can lead to underestimated potency and inconsistent data.

Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation is a common issue for many kinase inhibitors, which are often hydrophobic molecules.[4][5][6] The likely cause is that the concentration of this compound exceeds its solubility limit in your specific aqueous buffer system. Factors that can influence this include the buffer's pH, ionic strength, and the presence of other components. Additionally, if you are diluting a stock solution prepared in an organic solvent (like DMSO), the sudden change in solvent polarity can cause the compound to crash out of solution.

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: A systematic approach is recommended. Start by assessing the compound's solubility in different organic solvents and then determine the maximum tolerable concentration of that organic solvent in your aqueous buffer. Subsequently, you can explore various formulation strategies to enhance its aqueous solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer

This is a common problem when diluting a concentrated stock solution (typically in 100% DMSO) into an aqueous medium for biological assays.

Recommended Workflow for Troubleshooting Precipitation:

G start Start: this compound precipitates in aqueous buffer step1 Step 1: Optimize DMSO Concentration Decrease final DMSO concentration in the assay buffer. (e.g., from 1% to 0.5% or 0.1%) start->step1 step2 Step 2: Modify Dilution Method Use a serial dilution method in buffer with a constant DMSO concentration. step1->step2 If precipitation persists step3 Step 3: Test Co-solvents Prepare stock in a mixture of DMSO and another co-solvent (e.g., N-Methyl-2-pyrrolidone, PEG-400). step2->step3 If precipitation persists step4 Step 4: Evaluate Solubilizing Excipients Add excipients like cyclodextrins or surfactants to the aqueous buffer. step3->step4 If precipitation persists end End: this compound is soluble at the desired concentration step4->end Success fail If precipitation persists, consider alternative formulation strategies. step4->fail Failure

Caption: Workflow for addressing precipitation of this compound.

Issue 2: The Required Concentration of this compound for an Experiment is Higher Than its Measured Aqueous Solubility

If the intrinsic solubility of this compound is too low for your experimental needs, several formulation strategies can be employed to increase its apparent solubility.

Decision Tree for Selecting a Solubility Enhancement Strategy:

G start Need to increase this compound concentration in aqueous buffer q1 Is a minor to moderate increase in solubility needed? start->q1 q2 Is a significant increase in solubility required? q1->q2 No opt1 Use Co-solvents (e.g., Ethanol, Propylene Glycol) q1->opt1 Yes opt2 pH Modification (if the molecule has ionizable groups) q1->opt2 Yes opt3 Use of Surfactants (e.g., Tween-80, Cremophor EL) q2->opt3 Yes opt4 Complexation with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) q2->opt4 Yes opt5 Lipid-Based Formulations (for in vivo studies) q2->opt5 Yes, for oral/parenteral

Caption: Decision tree for solubility enhancement of this compound.

Data Presentation: Solubility Screening

A systematic screening of different buffer additives can help identify the optimal conditions for solubilizing this compound. Below are example tables to structure your experimental findings.

Table 1: Solubility of this compound with Different Co-solvents

Co-solvent (in PBS, pH 7.4)Concentration (% v/v)Maximum Soluble Concentration of this compound (µM)Observations
DMSO1.0Enter experimental valueClear solution
DMSO0.5Enter experimental valueClear solution
Ethanol5.0Enter experimental valueSlight haze
Propylene Glycol5.0Enter experimental valueClear solution
N-Methyl-2-pyrrolidone2.0Enter experimental valueClear solution

Table 2: Effect of Solubilizing Excipients on this compound Solubility

Excipient (in PBS, pH 7.4)Concentration (% w/v)Maximum Soluble Concentration of this compound (µM)Observations
Hydroxypropyl-β-cyclodextrin2.0Enter experimental valueClear solution
Hydroxypropyl-β-cyclodextrin5.0Enter experimental valueClear solution
Tween-800.1Enter experimental valueClear solution
Cremophor EL0.1Enter experimental valueClear solution
No Excipient (Control)N/AEnter experimental valuePrecipitation observed

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh out a precise amount of solid this compound.

  • Add a sufficient volume of 100% dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.[3]

Protocol 2: Aqueous Solubility Determination using a Shake-Flask Method

This protocol is adapted from standard methods for determining equilibrium solubility.[7]

  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.8, and 7.4).[7]

  • Add an excess amount of solid this compound to a known volume of each buffer in a glass vial. The amount should be enough so that undissolved solid remains.

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, check for undissolved solid. If none is present, add more compound and repeat the incubation.

  • Once equilibrium is reached, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • The measured concentration represents the equilibrium solubility of this compound under those conditions.

Protocol 3: Improving Solubility with Cyclodextrins
  • Prepare a stock solution of a cyclodextrin (e.g., 20% w/v Hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer.

  • Prepare a concentrated stock of this compound in an organic solvent like DMSO.

  • To the cyclodextrin-containing buffer, add a small volume of the this compound stock solution while vortexing to achieve the desired final concentration.

  • Allow the solution to equilibrate for at least 30 minutes.

  • Visually inspect for any precipitation.

  • It is advisable to confirm the concentration of the solubilized compound analytically.

Mechanism of Cyclodextrin-Mediated Solubilization:

G cluster_0 Poorly Soluble this compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex IN4_1 This compound plus + IN4_2 This compound IN4_3 This compound CD Hydrophobic Cavity Hydrophilic Exterior arrow -> Complex This compound within Cyclodextrin Cavity IN4_in_CD This compound

Caption: Encapsulation of hydrophobic this compound by cyclodextrin.

References

Low whole-cell activity of MtTMPK-IN-4 troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for researchers working with MtTMPK inhibitors. This resource addresses the common challenge of potent biochemical inhibitors, such as the hypothetical compound "IN-4," exhibiting low whole-cell activity against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: My MtTMPK inhibitor, IN-4, has a potent IC50 in the biochemical assay but shows a high Minimum Inhibitory Concentration (MIC) in the whole-cell assay. What is the likely cause?

This is a frequent and significant challenge in antitubercular drug discovery. A potent enzyme inhibitor that fails to kill or inhibit the growth of the whole bacteria points to a disconnect between target engagement and cellular effect. The primary reasons for this discrepancy are:

  • Poor Permeability: The compound may be unable to efficiently cross the complex and lipid-rich cell wall of M. tuberculosis to reach its cytoplasmic target, MtTMPK.[1][2][3]

  • Efflux Pump Activity: M. tuberculosis possesses numerous efflux pumps that actively transport foreign compounds, including potential drugs, out of the cell, preventing them from reaching an effective intracellular concentration.[4][5][6]

  • Compound Instability or Metabolism: The inhibitor may be chemically unstable in the bacterial culture medium or may be inactivated by metabolic enzymes within the mycobacterium.

  • Assay-Specific Artifacts: Issues with the whole-cell assay setup, such as compound precipitation or non-specific binding, can lead to an artificially high MIC value.

Q2: How can I determine if poor cell permeability is the problem?

Investigating permeability is a critical step. Consider the following approaches:

  • Chemical Structure Analysis: Analyze the physicochemical properties of your inhibitor. Highly polar or overly lipophilic compounds often struggle to cross the mycobacterial cell envelope.[7]

  • Cellular Accumulation Studies: Directly measure the intracellular concentration of IN-4. This typically involves incubating M. tuberculosis with the compound, separating the cells from the medium, lysing the cells, and quantifying the compound concentration using a sensitive analytical method like LC-MS/MS.

  • Use of Permeabilizing Agents: In non-routine exploratory assays, the use of outer membrane disrupting agents (e.g., polymyxin B) can indicate whether bypassing this barrier improves activity.[2] Note that these agents are not used in standard MIC testing.

  • Test Against Porin Mutants: If available, testing your compound against M. smegmatis strains with and without the major porin MspA can provide insights into the route of entry for hydrophilic compounds.[8]

Q3: Could efflux pumps be responsible for the low whole-cell activity, and how can I test this?

Yes, efflux is a major contributor to the intrinsic drug resistance of M. tuberculosis.[6][9] To test for efflux activity:

  • Use of Efflux Pump Inhibitors (EPIs): Perform the MIC assay with IN-4 in the presence of a known EPI, such as verapamil, reserpine, or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[6][10] A significant reduction (2- to 16-fold) in the MIC value when an EPI is present strongly suggests that your compound is a substrate for one or more efflux pumps.[6]

  • Test Against Efflux Pump Knockout Strains: If you have access to knockout (KO) mutant strains of M. tuberculosis where specific efflux pump genes have been deleted, you can compare the MIC of IN-4 in these strains to the wild-type. Increased susceptibility in a KO strain points to the involvement of that specific pump.[4]

Q4: How can I check for compound instability or metabolism?

  • Stability in Media: Incubate IN-4 in the culture medium (e.g., Middlebrook 7H9) under standard assay conditions (37°C) for the duration of the MIC assay (e.g., 7 days). At various time points, measure the concentration of the parent compound using HPLC or LC-MS/MS to check for degradation.

  • Metabolism by Lysate: Incubate IN-4 with a lysate of M. tuberculosis cells. The disappearance of the parent compound or the appearance of new metabolites over time, as measured by LC-MS/MS, would indicate metabolic inactivation.

Q5: Are there common issues with my whole-cell assay setup that could lead to a high MIC?

Yes, technical aspects of the assay are crucial for obtaining accurate results.[11] Key points to verify include:

  • Inoculum Density: Ensure the bacterial inoculum is standardized. A common starting OD590 is 0.01-0.05. An overly dense culture can lead to artificially high MICs.[11]

  • Compound Solubility: Visually inspect the wells at the highest concentrations for any signs of compound precipitation. Poor solubility reduces the effective concentration of the inhibitor. If needed, adjust the solvent (typically DMSO) concentration, ensuring it remains at a non-inhibitory level (e.g., ≤1%).

  • Plate Type and Sealing: Use appropriate 96-well plates and ensure they are properly sealed to prevent evaporation during the long incubation period required for M. tuberculosis.

  • Viability Indicator: If using a colorimetric or fluorometric readout like Resazurin, ensure the incubation time with the dye is optimized and that your compound does not interfere with the indicator itself.[12]

Data Presentation

The discrepancy between biochemical potency and whole-cell activity is a critical parameter in drug development. The table below illustrates this common challenge with hypothetical data.

Table 1: Example Data for MtTMPK Inhibitors

CompoundMtTMPK IC50 (nM)M. tuberculosis H37Rv MIC (µM)Efficacy Ratio (MIC/IC50)Likely Issue
IN-4 (Hypothetical) 15>64>4200Poor Permeability / Efflux
Compound A 505100Moderate Permeability
Compound B 25>64>2500Efflux Substrate
Compound B + EPI 254160Efflux Mitigated
Compound C 5000>128-Poor Target Potency
Visualizations
MtTMPK Inhibition Pathway and Cellular Barriers

The diagram below illustrates the intended action of an MtTMPK inhibitor and the cellular barriers in M. tuberculosis that can prevent it from reaching its target.

G cluster_cell M. tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_barriers Cell Envelope dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP MtTMPK->dTDP Product DNA DNA Synthesis dTDP->DNA CellWall Mycolic Acid Outer Membrane IN4_int IN-4 Efflux Efflux Pumps IN4_ext IN-4 (External) IN4_ext->CellWall Permeation? IN4_int->MtTMPK Inhibition IN4_int->Efflux Expulsion

Caption: MtTMPK pathway and barriers to inhibitor entry in M. tuberculosis.

Troubleshooting Workflow for Low Whole-Cell Activity

This workflow provides a logical sequence of experiments to diagnose the cause of poor whole-cell activity of a biochemically potent inhibitor.

G cluster_compound Compound Properties cluster_cell Cellular Mechanisms cluster_assay Assay Validation start Start: Potent IC50, High MIC solubility 1. Check Solubility in Assay Medium start->solubility stability 2. Assess Stability in Culture Medium solubility->stability permeability 3. Test Permeability (Accumulation Assay) stability->permeability efflux 4. Test Efflux (MIC + EPI) permeability->efflux protocol 5. Review MIC Protocol (Inoculum, Controls) efflux->protocol end Identify Bottleneck protocol->end

Caption: A step-by-step workflow for troubleshooting low whole-cell activity.

Experimental Protocols
Protocol 1: MtTMPK Enzymatic Activity Assay

This protocol describes a generic continuous spectrophotometric assay to measure the kinase activity of MtTMPK.

  • Principle: The production of ADP by MtTMPK is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm. This is a standard method for kinase assays.[13][14]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

    • Enzyme: Purified recombinant MtTMPK.

    • Substrates: dTMP (thymidine monophosphate), ATP (adenosine triphosphate).

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Coupling Reagents: Phosphoenolpyruvate (PEP), NADH.

    • Test Compound: IN-4 dissolved in 100% DMSO.

  • Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, ATP, PEP, NADH, PK, and LDH.

    • Add the test compound (IN-4) at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Pre-incubate the mixture with MtTMPK for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, dTMP.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.[15]

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] For M. tuberculosis, growth is typically assessed after 7-14 days.

  • Reagents & Materials:

    • M. tuberculosis H37Rv strain.

    • Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80.

    • Test Compound: IN-4 dissolved in 100% DMSO.

    • 96-well microtiter plates.

    • Resazurin sodium salt solution (for viability readout).

  • Procedure:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.5-0.8).

    • Adjust the culture to a standardized inoculum density (e.g., McFarland standard 0.5, then dilute 1:50) in fresh 7H9 medium.

    • In a 96-well plate, prepare 2-fold serial dilutions of IN-4 in 7H9 medium. Final DMSO concentration should not exceed 1%. Include positive (no drug) and negative (no bacteria) controls.

    • Add the standardized bacterial inoculum to each well.

    • Seal the plate and incubate at 37°C for 7 days.

    • After incubation, add Resazurin solution to each well and incubate for another 24-48 hours.

    • Determine the MIC: The lowest drug concentration at which there is no color change (blue, indicating no metabolic activity) compared to the positive controls (which turn pink, indicating growth).[12] The results can be read visually or with a plate reader.

References

Technical Support Center: Overcoming Poor Cell Permeability of MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of MtTMPK-IN-4, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

Troubleshooting Guide

Researchers facing difficulties with the cellular activity of this compound, likely due to its limited ability to cross the complex mycobacterial cell wall, can refer to the following troubleshooting guide.

Issue 1: Low or no detectable intracellular concentration of this compound.

  • Possible Cause: The inherent physicochemical properties of this compound may hinder its passage across the lipid-rich mycobacterial cell wall.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and stability of your this compound stock. Degradation can lead to a loss of activity.

    • Solubility Assessment: Ensure that this compound is fully solubilized in the assay medium. Poor solubility can be mistaken for poor permeability.[1] Consider using solubilizing agents, but be mindful of their potential effects on cell viability and permeability assays.[2]

    • Permeability Assays: Conduct in vitro permeability assays to quantify the extent of the permeability issue. (See Experimental Protocols section for details).

    • Structural Modification (Medicinal Chemistry Approach):

      • Increase Lipophilicity: Modify the structure of this compound to enhance its lipid solubility, which can improve its ability to traverse the mycobacterial cell wall. This could involve adding lipophilic functional groups.

      • Reduce Polar Surface Area: A high polar surface area can impede membrane permeability. Consider modifications to reduce this property.

      • Prodrug Strategy: Design a prodrug of this compound that is more permeable and is intracellularly converted to the active compound.[3]

Issue 2: Inconsistent results in cellular assays.

  • Possible Cause: Variability in experimental conditions or cell-based assay systems can lead to inconsistent outcomes.

  • Troubleshooting Steps:

    • Standardize Cell Cultures: Ensure consistent growth phase and density of M. tuberculosis or surrogate mycobacterial strains used in your assays.

    • Assay Optimization: Optimize incubation times, compound concentrations, and detection methods for your specific cellular assay.

    • Control Compounds: Include well-characterized permeable and impermeable compounds as controls in your experiments to validate the assay system.

    • Efflux Pump Inhibition: Investigate if this compound is a substrate for mycobacterial efflux pumps. Co-incubation with a known efflux pump inhibitor (e.g., verapamil, reserpine) may increase the intracellular concentration of your compound.

Frequently Asked Questions (FAQs)

Q1: What is MtTMPK and why is it a good drug target?

A1: MtTMPK stands for Mycobacterium tuberculosis thymidylate kinase. It is a crucial enzyme in the DNA synthesis pathway of the bacterium.[4] The active site of MtTMPK has a unique configuration compared to the human equivalent, making it a promising and specific target for developing anti-tuberculosis drugs with potentially fewer side effects.[4]

Q2: What makes the mycobacterial cell wall so difficult to penetrate?

A2: The cell wall of M. tuberculosis is a complex and robust barrier.[5][6] It is composed of a thick peptidoglycan layer, arabinogalactan, and a waxy outer layer of mycolic acids.[5][6] This lipid-rich structure makes it highly impermeable to many small molecules, particularly those that are polar or hydrophilic.[6]

Q3: What are some initial steps I can take to improve the permeability of my compound?

A3: A good starting point is to analyze the physicochemical properties of your compound. Properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight are key determinants of permeability. Structure-activity relationship (SAR) studies can guide chemical modifications to optimize these properties.

Q4: Are there any formulation strategies that can enhance the delivery of this compound?

A4: Yes, formulation strategies can be employed to improve drug delivery. These include the use of:

  • Liposomes or Nanoparticles: Encapsulating this compound in lipid-based delivery systems can facilitate its transport across the mycobacterial cell wall.[1]

  • Permeation Enhancers: Certain excipients can transiently increase the permeability of the cell wall, allowing for better drug uptake.[7] However, their use must be carefully evaluated for toxicity.

Data Presentation

Table 1: Key Physicochemical Properties Influencing Cell Permeability

PropertyDesired Range for Good PermeabilityImplication for this compound
LogP (Lipophilicity) 1 - 3A low LogP may indicate poor lipid membrane penetration.
Polar Surface Area (PSA) < 140 ŲA high PSA can hinder passage through the lipid-rich cell wall.
Molecular Weight (MW) < 500 DaLarger molecules often have more difficulty with passive diffusion.
Hydrogen Bond Donors ≤ 5A high number can increase polarity and reduce permeability.
Hydrogen Bond Acceptors ≤ 10A high number can increase polarity and reduce permeability.

Table 2: Comparison of Permeability Enhancing Strategies

StrategyAdvantagesDisadvantages
Chemical Modification Potentially permanent improvement in permeability.Can alter the compound's intrinsic activity and requires significant medicinal chemistry effort.
Prodrug Approach Can mask polar groups to improve uptake; targeted release of the active drug.Requires efficient intracellular conversion; potential for off-target effects of the prodrug.
Formulation with Nanocarriers Can protect the drug from degradation; can facilitate uptake.More complex manufacturing process; potential for immunogenicity.
Use of Permeation Enhancers Can be effective for a range of compounds.Potential for cellular toxicity; transient effect.

Experimental Protocols

1. Caco-2 Cell Permeability Assay

This assay is a standard in vitro method to assess the intestinal permeability of a compound and can be adapted to model absorption across other biological barriers.[8][9]

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound.

  • Materials:

    • Caco-2 cells (human colon adenocarcinoma cell line)

    • Transwell inserts (e.g., 24-well format)

    • Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with glucose, HBSSg)[9]

    • This compound stock solution

    • Control compounds (e.g., caffeine for high permeability, mannitol for low permeability)[8]

    • LC-MS/MS or other suitable analytical method for quantification

  • Methodology:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to form a confluent monolayer.[9]

    • Verify monolayer integrity by measuring the trans-epithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing this compound and control compounds to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), collect samples from both the apical and basolateral compartments.[9]

    • Quantify the concentration of the compounds in the samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

2. Whole-Cell Mycobacterial Accumulation Assay

This assay directly measures the uptake of a compound into mycobacterial cells.

  • Objective: To determine the intracellular concentration of this compound in M. tuberculosis or a surrogate strain.

  • Materials:

    • Mid-log phase culture of mycobacteria (e.g., M. smegmatis or M. bovis BCG as a surrogate for M. tuberculosis)

    • Assay buffer (e.g., PBS with glucose and a mild detergent like Tween-80)

    • This compound stock solution

    • Control compounds (e.g., a known permeable anti-tubercular drug)

    • Lysis buffer (e.g., sonication buffer or chemical lysis reagent)

    • LC-MS/MS for quantification

  • Methodology:

    • Harvest and wash the mycobacterial cells and resuspend them in the assay buffer to a defined optical density (OD).

    • Add this compound and control compounds to the cell suspension and incubate at 37°C.

    • At various time points, take aliquots of the cell suspension and pellet the cells by centrifugation.

    • Wash the cell pellet to remove any extracellular compound.

    • Lyse the cells to release the intracellular contents.

    • Clarify the lysate by centrifugation.

    • Quantify the concentration of the compound in the lysate using LC-MS/MS.

    • Determine the intracellular concentration, often normalized to the cell number or total protein content.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_permeability_assessment Permeability Assessment cluster_strategies Improvement Strategies Problem Low Cellular Activity of this compound Purity Confirm Compound Purity & Stability Problem->Purity Solubility Assess Solubility in Assay Medium Problem->Solubility PermeabilityAssay In Vitro Permeability Assays (e.g., Caco-2) Solubility->PermeabilityAssay AccumulationAssay Whole-Cell Accumulation Assay PermeabilityAssay->AccumulationAssay ChemMod Chemical Modification (SAR) AccumulationAssay->ChemMod Prodrug Prodrug Design AccumulationAssay->Prodrug Formulation Formulation Strategies (e.g., Nanoparticles) AccumulationAssay->Formulation Efflux Investigate Efflux Pump Inhibition AccumulationAssay->Efflux

Caption: Workflow for troubleshooting poor cell permeability of a novel compound.

signaling_pathway cluster_extracellular Extracellular cluster_cellwall Mycobacterial Cell Wall cluster_intracellular Intracellular MtTMPKIN4_out This compound MycolicAcid Mycolic Acid Layer MtTMPKIN4_out->MycolicAcid Permeation Barrier Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan MtTMPKIN4_in This compound MtTMPK MtTMPK MtTMPKIN4_in->MtTMPK Inhibition DNA_synthesis DNA Synthesis MtTMPK->DNA_synthesis Catalyzes MtTMPK->DNA_synthesis

Caption: this compound interaction with the mycobacterial cell wall and its intracellular target.

References

Technical Support Center: Optimizing MtTMPK-IN-4 Concentration for Mtb Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-4 to inhibit the growth of Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).[1] MtTMPK is a crucial enzyme in the pyrimidine salvage pathway of Mtb, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA synthesis.[2][3] By inhibiting MtTMPK, this compound effectively halts DNA replication, thereby preventing bacterial growth. The low sequence homology between MtTMPK and the human equivalent makes it an attractive target for selective anti-tuberculosis drug development.[4]

Q2: What are the reported potency values for this compound?

Quantitative data for this compound and a related compound, MtTMPK-IN-1, are summarized below. These values represent the concentration of the inhibitor required to reduce the in vitro activity of the MtTMPK enzyme by 50%.

CompoundTargetIC50 (µM)
This compoundMtTMPK6.1[1]
MtTMPK-IN-1MtTMPK2.5[5]

Q3: Why is there a discrepancy between the enzyme inhibitory activity (IC50) and the whole-cell activity (MIC) of some MtTMPK inhibitors?

This is a common challenge in the development of MtTMPK inhibitors.[6][7] Several factors can contribute to this discrepancy:

  • Poor Permeability: The complex and lipid-rich cell wall of M. tuberculosis can act as a significant barrier, preventing the inhibitor from reaching its intracellular target.

  • Efflux Pumps: Mtb possesses various efflux pumps that can actively transport foreign compounds, including inhibitors, out of the cell, thereby reducing the intracellular concentration of the drug.

  • Metabolic Inactivation: The inhibitor may be metabolized and inactivated by other bacterial enzymes before it can reach MtTMPK.

Troubleshooting Guide

Issue 1: High IC50 value in enzymatic assays.

  • Question: My in vitro assay with purified MtTMPK shows a higher IC50 for this compound than reported. What could be the reason?

  • Answer:

    • Reagent Quality: Ensure the purity and activity of the MtTMPK enzyme and the integrity of this compound. The compound is a para-piperidine.[1] Verify the correct storage conditions for both.

    • Assay Conditions: Check the buffer composition, pH, temperature, and concentration of ATP and dTMP. Sub-optimal conditions can affect enzyme kinetics and inhibitor binding.

    • Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not inhibit the enzyme.

Issue 2: Poor whole-cell activity (high MIC value) despite potent enzyme inhibition.

  • Question: this compound shows a potent IC50 in my enzymatic assay, but the Minimum Inhibitory Concentration (MIC) against whole Mtb cells is very high. What steps can I take?

  • Answer:

    • Permeability Enhancers: Consider co-administering this compound with a compound known to increase the permeability of the Mtb cell wall.

    • Efflux Pump Inhibitors: Test the effect of known efflux pump inhibitors in combination with this compound to see if this improves its whole-cell activity.

    • Structural Modifications: If you are in a drug development setting, medicinal chemistry efforts could focus on modifying the scaffold of this compound to improve its drug-like properties, such as solubility and permeability, which may enhance mycobacterial uptake.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., Rifampicin)

  • Negative control (no drug)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare Mtb Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Include wells for a positive control (Rifampicin) and a negative control (broth with Mtb but no drug).

  • Inoculation:

    • Add the prepared Mtb inoculum to each well containing the drug dilutions, positive control, and negative control. The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Read Results:

    • After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Mtb_DNA_Synthesis_Pathway cluster_nucleotide_salvage Pyrimidine Salvage Pathway cluster_inhibition Inhibition dTMP dTMP dTDP dTDP dTMP->dTDP MtTMPK (Thymidylate Kinase) dTTP dTTP dTDP->dTTP NDK (Nucleoside Diphosphate Kinase) DNA DNA Synthesis dTTP->DNA MtTMPK_IN_4 This compound MtTMPK_IN_4->dTMP Inhibits

Caption: Role of MtTMPK in the Mtb DNA synthesis pathway and its inhibition by this compound.

MIC_Workflow start Start prep_inoculum Prepare Mtb Inoculum (Mid-log phase culture) start->prep_inoculum add_inoculum Inoculate wells with Mtb prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->add_inoculum incubate Incubate at 37°C (7-14 days) add_inoculum->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_results Read Results (Observe color change) add_resazurin->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Tree start Issue: High MIC of this compound check_potency Is the IC50 against purified MtTMPK potent? start->check_potency yes_potency Yes check_potency->yes_potency Yes no_potency No check_potency->no_potency No permeability_issue Potential Permeability/Efflux Issue yes_potency->permeability_issue troubleshoot_assay Troubleshoot Enzymatic Assay: - Check reagent quality - Verify assay conditions - Assess solvent effects no_potency->troubleshoot_assay permeability_solutions Solutions: 1. Use permeability enhancers 2. Use efflux pump inhibitors 3. Modify compound structure permeability_issue->permeability_solutions

Caption: Troubleshooting decision tree for high MIC values of this compound.

References

Technical Support Center: Investigating Potential Off-Target Effects of MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of MtTMPK-IN-4, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary target of this compound is Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme is crucial for the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication in mycobacteria.[1][2][3][4] Inhibition of MtTMPK is expected to disrupt DNA synthesis, thereby halting bacterial growth.

Q2: Why is it important to investigate the off-target effects of this compound?

A2: While this compound is designed to be a specific inhibitor of MtTMPK, small molecules can often interact with unintended targets (off-targets). These off-target interactions can lead to unexpected phenotypic effects, toxicity to the host, or the development of drug resistance through unforeseen mechanisms. Identifying off-targets is a critical step in the preclinical development of any new drug candidate to build a comprehensive safety and efficacy profile.

Q3: What are the common experimental approaches to identify off-target effects of a small molecule inhibitor in Mycobacterium tuberculosis?

A3: Several experimental strategies can be employed to identify the off-target effects of inhibitors like this compound in mycobacteria. The main approaches include:

  • Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP): This method uses a modified version of the inhibitor (a chemical probe) to capture its interacting proteins from the entire proteome of M. tuberculosis.[5][6][7][8]

  • Genetic Approaches: This involves generating spontaneous resistant mutants to this compound and then using whole-genome sequencing to identify mutations in genes other than the primary target (MtTMPK).[9][10] Another genetic strategy is to screen an overexpression library to find genes that, when overexpressed, confer resistance to the inhibitor.[9]

  • Phenotypic Screening: A broad phenotypic screen of the inhibitor against a panel of mycobacterial strains or under different growth conditions can reveal unexpected biological activities, suggesting potential off-target engagement.

Q4: Are there any computational methods to predict potential off-targets for this compound?

A4: Yes, several computational approaches can predict potential off-targets.[1][2][3][4][11] These methods typically use the chemical structure of this compound to screen against databases of known protein structures and ligand-binding sites. Common computational techniques include:

  • Chemical Similarity and Pharmacophore-based Screening: These methods identify proteins with binding sites that are similar to the primary target or that are known to bind molecules with similar chemical features to this compound.

Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of off-target effects for this compound.

Issue 1: Unexpected Phenotype Observed with this compound Treatment

Symptom: You observe a phenotype that is not readily explained by the inhibition of MtTMPK, such as a rapid change in cell wall permeability or altered metabolism in non-replicating mycobacteria.

Possible Cause: this compound may be interacting with one or more off-target proteins that are involved in other cellular pathways.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify that this compound is indeed inhibiting MtTMPK in your experimental setup. This can be done through a target engagement assay.

  • Hypothesize Potential Off-Targets: Based on the observed phenotype, review the literature for mycobacterial pathways that could be responsible. For example, if you observe changes in the cell wall, you might hypothesize that enzymes involved in mycolic acid biosynthesis are being affected.[12]

  • Initiate Off-Target Identification Experiments:

    • Computational Prediction: Use computational tools to generate a preliminary list of potential off-targets.

    • Resistant Mutant Generation: Select for spontaneous mutants resistant to this compound and perform whole-genome sequencing to identify mutations in genes other than tmk.

    • Chemical Proteomics: If you have the capabilities, a chemical proteomics experiment will provide a more direct and comprehensive list of binding partners.

Issue 2: Discrepancy Between In Vitro Enzyme Inhibition and Whole-Cell Activity

Symptom: this compound shows potent inhibition of purified MtTMPK in biochemical assays, but its whole-cell activity against M. tuberculosis is significantly weaker than expected.

Possible Causes:

  • Poor Cell Penetration: The inhibitor may not be efficiently crossing the complex mycobacterial cell wall.

  • Efflux Pump Activity: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Engagement Leading to Antagonistic Effects: The inhibitor might be interacting with an off-target that counteracts the effect of MtTMPK inhibition.

Troubleshooting Steps:

  • Assess Cell Permeability: Conduct assays to measure the intracellular concentration of this compound.

  • Investigate Efflux Pump Involvement: Test the activity of this compound in combination with known efflux pump inhibitors.

  • Evaluate Off-Target Possibilities:

    • A chemical proteomics approach could reveal if the compound is binding to efflux pumps or other proteins that could mitigate its intended effect.

    • Screening for resistant mutants may identify mutations in efflux pump genes.

Quantitative Data Summary

The following tables present hypothetical data that would be generated during an off-target investigation of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target ProteinIC50 (nM)Ki (nM)Comments
MtTMPK (Primary Target) 15 8 Potent on-target activity
PknA (Putative Off-Target)1,200850Weak inhibition
PknG (Putative Off-Target)> 10,000> 10,000No significant inhibition
Human TMPK8,5005,000Provides a measure of selectivity

Table 2: Whole-Genome Sequencing of this compound Resistant Mutants

Mutant IDGene with MutationMutation TypePredicted Effect on ProteinFold-change in MIC
R-01tmk (Rv2233)Missense (A132T)Altered binding pocket> 64x
R-02tmk (Rv2233)Missense (G88S)Altered binding pocket> 64x
R-03pknB (Rv0014c)Missense (L201P)Potential change in kinase activity8x
R-04mmpL3 (Rv0206c)Promoter mutationIncreased gene expression16x

Experimental Protocols

Protocol 1: Identification of Off-Targets using Spontaneous Resistant Mutant Generation and Whole-Genome Sequencing

Objective: To identify potential off-targets of this compound by selecting for resistant mutants and sequencing their genomes to find resistance-conferring mutations.

Methodology:

  • MIC Determination: Determine the minimum inhibitory concentration (MIC) of this compound against wild-type M. tuberculosis H37Rv using a standard microplate Alamar Blue assay or similar method.

  • Mutant Selection:

    • Inoculate a large population of M. tuberculosis H37Rv (e.g., 109 CFU) onto 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Isolation and Verification of Resistant Mutants:

    • Pick individual colonies that appear on the drug-containing plates.

    • Re-streak the colonies on fresh drug-containing plates to confirm resistance.

    • Determine the MIC of this compound for each confirmed resistant mutant to quantify the level of resistance.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type strain and each resistant mutant.

  • Whole-Genome Sequencing:

    • Perform next-generation sequencing on the extracted genomic DNA.

    • Align the sequencing reads from the resistant mutants to the wild-type reference genome.

  • Variant Calling and Analysis:

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the genomes of the resistant mutants.

    • Prioritize non-synonymous mutations in coding regions and mutations in promoter regions of genes that are plausible off-targets. Mutations in the primary target (tmk) are expected and serve as a positive control.

Protocol 2: Chemical Proteomics Approach for Off-Target Identification

Objective: To identify the direct binding partners of this compound in the M. tuberculosis proteome.

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by modifying this compound with a reporter tag (e.g., biotin) via a linker. It is crucial that the modification does not significantly alter the inhibitor's binding affinity for its target. A photo-reactive group can also be incorporated for covalent cross-linking.

  • Preparation of Mycobacterial Lysate:

    • Culture M. tuberculosis to mid-log phase.

    • Harvest the cells and prepare a cell lysate by mechanical disruption (e.g., bead beating) in a suitable lysis buffer.

  • Probe Incubation and Target Capture:

    • Incubate the cell lysate with the biotinylated this compound probe.

    • For competitive experiments, pre-incubate a parallel lysate with an excess of the unmodified this compound before adding the probe. This will help distinguish specific from non-specific binders.

  • Affinity Purification:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified in the probe-treated sample with those from the competitor-treated sample and a no-probe control.

    • Proteins that are significantly enriched in the probe-treated sample are considered potential binding partners of this compound.

Visualizations

experimental_workflow_off_target_id Workflow for Off-Target Identification of this compound cluster_computational Computational Prediction cluster_genetic Genetic Approaches cluster_proteomic Chemical Proteomics cluster_validation Target Validation comp_pred In Silico Screening of this compound predicted_targets List of Potential Off-Targets comp_pred->predicted_targets validation Biochemical & Cellular Assays predicted_targets->validation mutant_selection Resistant Mutant Selection wgs Whole-Genome Sequencing mutant_selection->wgs genetic_hits Mutated Genes (Off-Targets) wgs->genetic_hits genetic_hits->validation probe_synth Synthesize Biotinylated Probe affinity_pur Affinity Purification probe_synth->affinity_pur ms_analysis LC-MS/MS Analysis affinity_pur->ms_analysis proteomic_hits Direct Binding Partners ms_analysis->proteomic_hits proteomic_hits->validation confirmed_off_targets Confirmed Off-Targets validation->confirmed_off_targets

Caption: Workflow for identifying potential off-targets of this compound.

signaling_pathway Hypothetical Off-Target Action of this compound cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathway dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP MtTMPK->dTDP DNA_syn DNA Synthesis dTDP->DNA_syn phenotype1 Bacteriostasis DNA_syn->phenotype1 PknB PknB (Kinase) Cell_div Cell Division Proteins PknB->Cell_div Phosphorylation phenotype2 Defective Cell Division Cell_div->phenotype2 inhibitor This compound inhibitor->MtTMPK Inhibition inhibitor->PknB Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by this compound.

References

MtTMPK-IN-4 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MtTMPK-IN-4, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent, such as DMSO, stock solutions should be stored at -80°C for up to one year to minimize degradation.[1][2]

Q2: I am observing a decrease in the inhibitory effect of this compound over the course of a multi-day experiment. What could be the cause?

A decline in inhibitory activity during long-term experiments can be attributed to several factors related to the stability of the compound under experimental conditions. These may include:

  • Degradation in Aqueous Media: Small molecules can be unstable in cell culture media due to pH, temperature, or reactions with media components.[3]

  • Metabolism by Cells: The cells in your experiment may be metabolizing this compound, reducing its effective concentration over time.

  • Adsorption to Labware: The compound may adsorb to the surface of plasticware, such as plates and flasks, leading to a lower effective concentration in the media.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[2]

Q3: How can I assess the stability of this compound in my specific experimental setup?

To determine the stability of this compound under your experimental conditions, you can perform a stability study. This typically involves incubating the compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, you can collect samples and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the optimal solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many small molecule inhibitors, including likely this compound.[2][5] When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of stock solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[2]
Variability in compound concentration.Ensure complete dissolution of the compound in the solvent. Vortex thoroughly.
Loss of compound activity in a time-dependent manner Instability in cell culture medium.Perform a stability test of this compound in your specific medium. Consider replenishing the medium with fresh compound at regular intervals during long-term experiments.
Cellular metabolism of the compound.Investigate potential metabolic pathways in your cell line. If metabolism is significant, a higher initial concentration or more frequent dosing may be necessary.
Non-specific binding to plates or serum proteins.[4]Use low-binding plates. Assess the effect of serum concentration on compound activity.[4]
High background signal or off-target effects Compound precipitation in aqueous media.Ensure the final concentration of this compound in the assay is below its solubility limit in the culture medium. The solubility of the stock solution in DMSO should also be considered.[3][5]
High concentration of DMSO in the final working solution.Keep the final DMSO concentration below 0.5% to prevent solvent-induced toxicity.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.

  • Preparation of this compound Spiked Medium:

    • Prepare a working solution of this compound in your chosen cell culture medium at the final concentration used in your experiments.

    • As a control, prepare a similar solution in a simple buffer (e.g., PBS) to distinguish between hydrolysis and other degradation pathways.

  • Incubation:

    • Aliquot the spiked medium into sterile tubes.

    • Incubate the tubes under the same conditions as your long-term experiments (e.g., 37°C, 5% CO2).

  • Sample Collection:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • At each time point, immediately freeze the collected sample at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw the samples and analyze the concentration of intact this compound using a suitable analytical method such as HPLC or LC-MS.

    • A standard curve of known this compound concentrations should be prepared to quantify the amount of compound remaining at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its degradation rate.

    • Calculate the half-life (t½) of the compound in your experimental medium.

Quantitative Data Summary

Parameter Value Reference
Target Thymidylate Kinase (Mycobacterium tuberculosis)[1][6]
IC₅₀ 6.1 μM[1][6]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]

Visualizations

Signaling Pathway

dTMP_Synthesis_Pathway dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTDP dTDP dTMP->dTDP MtTMPK dUDP dUDP dTTP dTTP dTDP->dTTP NDPK dUTP dUTP DNA DNA Synthesis dTTP->DNA MtTMPK_IN_4 This compound MtTMPK Thymidylate Kinase (MtTMPK) MtTMPK_IN_4->MtTMPK TS Thymidylate Synthase NDPK Nucleoside Diphosphate Kinase

Caption: Role of MtTMPK in the dTMP synthesis pathway and its inhibition by this compound.

Experimental Workflow

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep_media Prepare this compound spiked medium incubate Incubate at experimental conditions prep_media->incubate collect_samples Collect samples at various time points incubate->collect_samples analyze Analyze compound concentration (HPLC/LC-MS) collect_samples->analyze plot_data Plot concentration vs. time & Calculate half-life analyze->plot_data

References

Troubleshooting MtTMPK-IN-4 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MtTMPK-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), with an IC50 of 6.1 μM. It also exhibits tyrosinase inhibitory activity and has antibacterial properties. Its primary application in research is related to the study of tuberculosis and as a potential antibacterial agent.

Q2: How should I store the lyophilized powder of this compound?

The lyophilized powder of this compound should be stored at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other similar small molecule inhibitors.[1][2][3] It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture contamination, which can affect the compound's stability and solubility.

Q4: How should I store the stock solution of this compound?

Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Troubleshooting Guide: this compound Precipitation in Culture Media

Q5: I observed precipitation after adding my this compound stock solution to the cell culture medium. What is the cause of this?

Precipitation of small molecule inhibitors like this compound upon addition to aqueous solutions like cell culture media is a common issue. This phenomenon, often referred to as "salting out," occurs because the compound is significantly less soluble in the aqueous environment of the culture medium compared to the organic solvent (DMSO) of the stock solution. When the DMSO stock is diluted in the medium, the DMSO molecules interact with water, reducing their ability to keep the inhibitor dissolved.[4]

Q6: How can I prevent this compound from precipitating in my culture media?

Here are several strategies to prevent precipitation:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%) is recommended to minimize toxicity and solubility issues.[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Perform Serial Dilutions in DMSO: Instead of directly diluting the highly concentrated stock solution into the culture medium, perform intermediate serial dilutions in DMSO to lower the concentration of this compound before the final dilution into the aqueous medium.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium.[5] This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.

  • Pre-warm the Culture Media: Using pre-warmed culture media (37°C) can sometimes improve the solubility of the compound.

  • Use Ultrasonication: If precipitation still occurs, brief ultrasonication of the final working solution can help to redissolve the compound.[1] However, be cautious as this can generate heat and potentially degrade the compound or other media components.

  • Consider a Lower Working Concentration: If the precipitation persists, it may be necessary to use a lower final concentration of this compound in your experiment, as you may be exceeding its solubility limit in the culture medium.

Data Presentation

Table 1: General Recommendations for Solvent Use with Small Molecule Inhibitors

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solvating power for many organic molecules.
Final DMSO Concentration in Media < 0.5% (ideally < 0.1%)Minimizes solvent toxicity to cells and reduces the risk of precipitation.[3]
Intermediate Diluent DMSOPerforming serial dilutions in the primary solvent before aqueous dilution can prevent precipitation.
Aqueous Diluent Pre-warmed (37°C) cell culture medium or PBSGradual temperature change can aid solubility.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Solution

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. b. Centrifuge the vial briefly to ensure all the powder is at the bottom. c. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 391.46 g/mol , dissolve 3.91 mg in 1 mL of DMSO). d. Vortex gently until the compound is completely dissolved. If necessary, brief ultrasonication can be used.

  • Prepare Intermediate Dilutions (if necessary): a. Based on your final desired concentration, perform serial dilutions of the concentrated stock solution in anhydrous DMSO. For example, to get to a 1 mM solution from a 10 mM stock, dilute 1:10 in DMSO.

  • Prepare the Final Working Solution in Culture Media: a. Pre-warm the cell culture medium to 37°C. b. Slowly add the appropriate volume of the this compound stock or intermediate dilution to the culture medium while gently swirling. Ensure the final DMSO concentration remains below the tolerated level for your cell line (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%). c. Visually inspect the medium for any signs of precipitation. If a slight cloudiness appears, it may still be usable, but significant precipitation indicates a solubility issue.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed in Culture Media check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Lower final DMSO concentration check_dmso->adjust_dmso No check_dilution Were serial dilutions in DMSO performed? check_dmso->check_dilution Yes adjust_dmso->check_dilution perform_dilution Perform serial dilutions in DMSO check_dilution->perform_dilution No check_addition How was the compound added to the media? check_dilution->check_addition Yes perform_dilution->check_addition slow_addition Add dropwise with gentle mixing check_addition->slow_addition Directly use_sonication Try brief ultrasonication check_addition->use_sonication Slowly slow_addition->use_sonication lower_conc Consider lowering the final working concentration use_sonication->lower_conc end_success Precipitation Resolved lower_conc->end_success

Caption: Troubleshooting workflow for addressing this compound precipitation.

ExperimentalWorkflow Experimental Workflow for this compound start Start: Lyophilized this compound prepare_stock Prepare concentrated stock solution in anhydrous DMSO start->prepare_stock store_stock Aliquot and store at -20°C or -80°C prepare_stock->store_stock intermediate_dilution Perform serial dilutions in DMSO (if needed) prepare_stock->intermediate_dilution prepare_working Add to pre-warmed culture medium (final DMSO < 0.5%) prepare_stock->prepare_working For direct use intermediate_dilution->prepare_working add_to_cells Add working solution to cells prepare_working->add_to_cells end_experiment Proceed with experiment add_to_cells->end_experiment

Caption: Workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Enhancing the Bioavailability of MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are working with MtTMPK-IN-4 and have encountered challenges related to its oral bioavailability. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide structured strategies for chemical modification and experimental evaluation.

Troubleshooting & FAQs

Section 1: Initial Assessment and Troubleshooting

Q1: Our initial in vivo studies with this compound in rodents show very low oral bioavailability (<5%). What are the first steps to diagnose the problem?

A1: Low oral bioavailability is typically a result of poor absorption, high first-pass metabolism, or a combination of both. A systematic approach to diagnose the root cause is critical.

  • Assess Physicochemical Properties: Characterize the fundamental properties of this compound. Poor aqueous solubility is a very common issue for kinase inhibitors.[1][2]

  • Conduct In Vitro ADME Assays: These assays are essential for understanding the absorption, distribution, metabolism, and excretion properties of your compound without immediately resorting to further animal studies.[3][4] Key assays include:

    • Kinetic and Thermodynamic Solubility: To determine its solubility in relevant physiological pH ranges.

    • Permeability Assay (e.g., Caco-2): To assess its ability to cross the intestinal epithelium.[5]

    • Metabolic Stability Assay (e.g., Liver Microsomes or Hepatocytes): To evaluate its susceptibility to breakdown by metabolic enzymes, primarily in the liver.[6][7]

  • Analyze the Data: Use the results from these initial assays to pinpoint the primary barrier to bioavailability, as illustrated in the workflow below.

G cluster_start Initial Finding cluster_analysis Identify Primary Barrier(s) start Low Oral Bioavailability Observed for this compound sol Aqueous Solubility Assay start->sol Characterize Physicochemical & ADME Properties perm Caco-2 Permeability Assay start->perm Characterize Physicochemical & ADME Properties met Liver Microsome Metabolic Stability Assay start->met Characterize Physicochemical & ADME Properties sol_issue Poor Solubility sol->sol_issue perm_issue Low Permeability / High Efflux perm->perm_issue met_issue High Metabolic Clearance met->met_issue G cluster_problem Identified Bioavailability Barrier cluster_actions Specific Chemical Approaches problem Which is the primary issue for this compound? sol_strat Increase Solubility problem->sol_strat Poor Solubility perm_strat Improve Permeability / Reduce Efflux problem->perm_strat Low Permeability or High Efflux met_strat Enhance Metabolic Stability problem->met_strat High First-Pass Metabolism sol_actions • Add ionizable groups • Introduce polar functions • Reduce LogP sol_strat->sol_actions perm_actions • Mask efflux motifs • Prodrug strategy • Increase intramolecular H-bonding perm_strat->perm_actions met_actions • Identify metabolic hotspots • Block sites with F or Me • Replace labile groups met_strat->met_actions G cluster_gut GI Tract cluster_liver First-Pass Metabolism Dose Oral Dose (this compound) Lumen In Solution in GI Lumen Dose->Lumen Dissolution Membrane Intestinal Membrane Lumen->Membrane Permeation Membrane->Lumen Efflux PortalVein Portal Vein to Liver Membrane->PortalVein Absorption Liver Hepatic Metabolism PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction LostMetabolism Drug Lost to Metabolism Liver->LostMetabolism

References

Validation & Comparative

A Comparative Guide to Non-Nucleoside MtbTMPK Inhibitors: MtTMPK-IN-4 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. One such promising target is the Mtb thymidylate kinase (MtbTMPK), an essential enzyme for DNA synthesis in mycobacteria. This guide provides a comparative analysis of MtTMPK-IN-4 , a representative non-nucleoside inhibitor from the 1-(1-arylethylpiperidin-4-yl)thymine series, with other classes of non-nucleoside MtbTMPK inhibitors. The data presented herein is compiled from published experimental studies to facilitate an objective evaluation of their potential as antitubercular agents.

Performance Comparison of Non-Nucleoside MtbTMPK Inhibitors

The following table summarizes the key performance indicators for this compound and other notable non-nucleoside MtbTMPK inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Inhibitor ClassRepresentative CompoundMtbTMPK Inhibition (IC50)Antitubercular Activity (MIC) vs. Mtb H37RvCytotoxicity (CC50) vs. RAW 264.7 cells
1-(1-arylethylpiperidin-4-yl)thymine This compound (Compound 3) 17 µM12.5 µM>100 µM
1-(1-arylethylpiperidin-4-yl)thymineCompound 21h>200 µM12.5 µM>100 µM
1-(1-arylethylpiperidin-4-yl)thymineCompound 21j5.5 µM25 µM>100 µM
Cynopyridone Compound A Data not availableData not availableData not available
5-Methylpyridine Compound B Data not availableData not availableData not available

Data for cynopyridone and 5-methylpyridine representative compounds are not yet available in a directly comparable format with full datasets. Further literature review is ongoing to identify suitable comparator compounds with complete biological data.

Chemical Structures

G cluster_0 1-(1-arylethylpiperidin-4-yl)thymine Series This compound (Compound 3) This compound (Compound 3) Compound 21h Compound 21h Compound 21j Compound 21j

Caption: Chemical structures of the 1-(1-arylethylpiperidin-4-yl)thymine series.

Mechanism of Action: Targeting MtbTMPK

Non-nucleoside inhibitors of MtbTMPK function by binding to a site on the enzyme that is distinct from the natural substrate (dUMP) binding site. This allosteric inhibition prevents the enzyme from carrying out its essential function of phosphorylating dUMP to dUDP, a critical step in the de novo synthesis of dTTP, a necessary precursor for DNA replication. The disruption of this pathway ultimately leads to the inhibition of bacterial growth.

MtbTMPK_Pathway dUMP dUMP MtbTMPK MtbTMPK dUMP->MtbTMPK Substrate dUDP dUDP dTTP dTTP dUDP->dTTP Further Phosphorylation DNA_Replication DNA Replication dTTP->DNA_Replication MtbTMPK->dUDP Phosphorylation Inhibitor Non-nucleoside Inhibitor Inhibitor->MtbTMPK Allosteric Inhibition

Caption: Inhibition of the MtbTMPK pathway by non-nucleoside inhibitors.

Experimental Protocols

MtbTMPK Inhibition Assay (Biochemical)

The inhibitory activity of the compounds against MtbTMPK is determined using a coupled-enzyme spectrophotometric assay.

MtbTMPK_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Reagents (Tris-HCl, KCl, MgCl2, ATP, PEP, NADH, L-lactate dehydrogenase, pyruvate kinase) start->prepare_reagents add_enzyme Add MtbTMPK Enzyme prepare_reagents->add_enzyme add_inhibitor Add Test Compound (Inhibitor) add_enzyme->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add Substrate (dUMP) incubate1->add_substrate measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end MIC_Assay_Workflow start Start prepare_culture Prepare M. tuberculosis H37Rv Culture start->prepare_culture prepare_plates Prepare 96-well plates with serial dilutions of test compounds in 7H9 broth start->prepare_plates inoculate Inoculate plates with Mtb culture prepare_culture->inoculate prepare_plates->inoculate incubate Incubate plates inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin incubate_indicator Incubate for color development add_resazurin->incubate_indicator read_fluorescence Read Fluorescence (Ex/Em: 560/590 nm) incubate_indicator->read_fluorescence determine_mic Determine MIC (Lowest concentration with no bacterial growth) read_fluorescence->determine_mic end End determine_mic->end

A Comparative Guide to MtTMPK-IN-4 and Cynopyridone Analogues for MtbTMPK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two classes of non-nucleoside inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a key enzyme in the DNA synthesis pathway of the tuberculosis pathogen. We will objectively evaluate MtTMPK-IN-4 and cynopyridone analogues, presenting available experimental data, detailed methodologies, and visual representations of key concepts to aid in tuberculosis drug discovery efforts.

Introduction to MtbTMPK Inhibition

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication.[1][2] The low sequence homology between MtbTMPK and its human counterpart makes it an attractive and specific target for the development of novel anti-tuberculosis agents.[3] Both this compound and cynopyridone analogues are non-nucleoside inhibitors that bind to the active site of MtbTMPK, preventing the natural substrate (dTMP) from binding and thereby halting DNA synthesis.[1]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and a selection of cynopyridone analogues. It is important to note that the data for this compound and the cynopyridone analogues are from different studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: MtbTMPK Inhibition and Antimycobacterial Activity

Compound ClassCompoundMtbTMPK IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
Piperidine Derivative This compound6.1Not Reported[4]
Cynopyridone Analogues Analogue 1>501.2[5]
Analogue 2>502.5[5]
Analogue 37-fold less active than Analogue 5>50[5]
Analogue 4No inhibition6.25[5]
Analogue 5 (Reference)1.212.5[5]

Table 2: Cytotoxicity Data for Select Cynopyridone Analogues

CompoundCell LineCytotoxicity (CC50 in µM)Reference
Cynopyridone Analogues Representative AnaloguesMRC-5Devoid of significant cytotoxicity

Key Performance Insights

Experimental Protocols

MtbTMPK Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against MtbTMPK is typically determined using a coupled-enzyme spectrophotometric assay.

  • Enzyme and Substrates: Recombinant MtbTMPK is purified. The assay mixture contains ATP and dTMP as substrates.

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) are used as coupling enzymes.

  • Reaction Principle: The production of ADP from the MtbTMPK-catalyzed reaction is coupled to the oxidation of NADH by LDH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing buffer, ATP, phosphoenolpyruvate, NADH, LDH, and PK is prepared.

    • Varying concentrations of the inhibitor (dissolved in DMSO) are added to the wells.

    • The reaction is initiated by the addition of MtbTMPK and dTMP.

    • The absorbance at 340 nm is measured kinetically over a set period.

  • Data Analysis: The initial reaction velocities are calculated. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using a broth microdilution method.

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol is commonly used.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density.

  • Procedure:

    • The compounds are serially diluted in a 96-well plate.

    • The standardized bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator like resazurin.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as the human lung fibroblast cell line MRC-5, using the MTT assay.

  • Cell Culture: MRC-5 cells are maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

MtbTMPK_Pathway cluster_MtbTMPK MtbTMPK Catalysis dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis dTTP->DNA MtbTMPK->dTDP Phosphorylation Inhibitor This compound or Cynopyridone Analogue Inhibitor->MtbTMPK Inhibition

Caption: MtbTMPK inhibition pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis and Comparison Synthesis Synthesis of This compound and Cynopyridone Analogues Enzymatic_Assay MtbTMPK Inhibition Assay (IC50 determination) Synthesis->Enzymatic_Assay Whole_Cell_Assay Antimycobacterial Assay (M. tuberculosis H37Rv) (MIC determination) Synthesis->Whole_Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MRC-5 cells) (CC50 determination) Synthesis->Cytotoxicity_Assay Data_Analysis SAR Analysis & Comparison of Potency and Selectivity Enzymatic_Assay->Data_Analysis Whole_Cell_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

In Vitro Efficacy of MtTMPK-IN-4 Analogue vs. Ethambutol Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of a novel inhibitor of Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), herein referred to by its analogue class "5'-arylthiourea α-thymidine analogue," against the first-line anti-tuberculosis drug, ethambutol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action

Ethambutol: A cornerstone of tuberculosis therapy, ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[1][2] It specifically inhibits the arabinosyltransferases EmbA, EmbB, and EmbC, which are crucial enzymes in the biosynthesis of arabinogalactan, a key component of the M. tuberculosis cell wall.[3][4][5] By disrupting the synthesis of arabinogalactan, ethambutol compromises the integrity of the cell wall, leading to increased permeability and inhibition of bacterial growth.[2][5]

5'-arylthiourea α-thymidine analogue (MtbTMPK Inhibitor): This class of compounds represents a novel approach to tuberculosis treatment by targeting a crucial enzyme in the bacterial DNA synthesis pathway. Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK) is essential for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a necessary precursor for DNA replication.[6][7][8] By inhibiting MtbTMPK, these analogues block the synthesis of thymidine triphosphate (dTTP), a fundamental building block of DNA, thereby halting bacterial replication.[8]

Quantitative Efficacy Data

The in vitro activities of the 5'-arylthiourea α-thymidine analogue and ethambutol against Mycobacterium tuberculosis H37Rv are summarized in the table below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration required to inhibit visible bacterial growth.

CompoundTargetM. tuberculosis StrainMIC (µg/mL)MIC (µM)
5'-arylthiourea α-thymidine analogue (derivative 15)Thymidine Monophosphate Kinase (TMPK)H37Rv6.25~11.8
EthambutolArabinosyl Transferases (EmbA/B/C)H37Rv1.0 - 5.0~4.9 - 24.5

Note: The MIC for the 5'-arylthiourea α-thymidine analogue is reported as the MIC50.[9] The MIC range for ethambutol reflects the variability observed between different testing methodologies, such as broth microdilution and agar proportion methods.[10]

Experimental Protocols

MIC Determination for 5'-arylthiourea α-thymidine analogue

The antimycobacterial activity of the 5'-arylthiourea α-thymidine analogue was assessed against M. tuberculosis H37Rv using a microplate Alamar blue assay (MABA).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv was prepared in 7H9 broth supplemented with OADC enrichment (oleic acid, albumin, dextrose, catalase). The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compound was serially diluted in a 96-well microplate containing 7H9 broth.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The microplate was incubated at 37°C for 7 days.

  • Growth Determination: After incubation, Alamar blue solution was added to each well, and the plate was re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Reading: The MIC50 was determined as the lowest drug concentration that prevented the color change, indicating at least 50% inhibition of bacterial growth.[9]

MIC Determination for Ethambutol (Broth Microdilution Method)

The MIC of ethambutol against M. tuberculosis H37Rv is commonly determined using a broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol. The inoculum is standardized to a McFarland 0.5 turbidity.[11]

  • Drug Dilution: Ethambutol is serially diluted in a 96-well microtiter plate containing the supplemented 7H9 broth.[10][12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]

  • Incubation: The plates are incubated at 37°C for a period of 7 to 21 days.[11]

  • Growth Determination: Bacterial growth is assessed visually or by using a growth indicator such as resazurin.[13]

  • MIC Reading: The MIC is defined as the lowest concentration of ethambutol that inhibits visible growth of the mycobacteria.[12]

Visualizing the Mechanisms and Workflow

To further elucidate the distinct mechanisms of action and the experimental workflow for their comparison, the following diagrams are provided.

cluster_Ethambutol Ethambutol Mechanism of Action Ethambutol Ethambutol Emb Arabinosyl Transferases (EmbA/B/C) Ethambutol->Emb Inhibits Arabinogalactan Arabinogalactan Synthesis Emb->Arabinogalactan Blocks CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Disrupts

Caption: Mechanism of action for Ethambutol.

cluster_MtTMPK_Inhibitor MtbTMPK Inhibitor Mechanism of Action TMPK_Inhibitor 5'-arylthiourea α-thymidine analogue MtbTMPK Mtb Thymidine Monophosphate Kinase TMPK_Inhibitor->MtbTMPK Inhibits dTMP_to_dTDP dTMP -> dTDP Phosphorylation MtbTMPK->dTMP_to_dTDP Blocks DNA_Synthesis DNA Synthesis dTMP_to_dTDP->DNA_Synthesis Disrupts

Caption: Mechanism of action for the MtbTMPK inhibitor.

cluster_Workflow In Vitro Efficacy Comparison Workflow Inoculum Prepare M. tuberculosis H37Rv Inoculum Plate_Setup Prepare 96-Well Plates with Drug Dilutions Inoculum->Plate_Setup Inoculation Inoculate Plates Plate_Setup->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Growth_Assay Perform Growth Assay (e.g., Alamar Blue) Incubation->Growth_Assay MIC_Determination Determine MIC Values Growth_Assay->MIC_Determination Comparison Compare Efficacy MIC_Determination->Comparison

Caption: Experimental workflow for in vitro comparison.

References

MtTMPK-IN-4: A Comparative Analysis of Selectivity for Mycobacterial vs. Human Thymidylate Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitor MtTMPK-IN-4's selectivity for its target, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), over the human ortholog (hTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tuberculosis therapeutics.

Executive Summary

This compound is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. The selective inhibition of MtbTMPK over its human counterpart is a key requirement for a viable drug candidate to minimize off-target effects and potential toxicity. This guide presents the available quantitative data on the inhibitory activity of this compound and provides detailed experimental protocols for assessing enzyme inhibition.

Data Presentation

The following table summarizes the known inhibitory concentration (IC50) value for this compound against MtbTMPK. The corresponding IC50 value for human TMPK is not publicly available at this time, precluding a direct quantitative assessment of selectivity. However, the significant structural differences between the bacterial and human enzymes suggest that a high degree of selectivity is achievable for inhibitors targeting MtbTMPK.

CompoundTarget EnzymeIC50 (µM)Selectivity (hTMPK/MtbTMPK)
This compoundMtbTMPK6.1Data not available
This compoundhuman TMPKData not available-

Experimental Protocols

The determination of IC50 values for TMPK inhibitors is typically performed using a coupled-enzyme spectrophotometric assay. This method continuously monitors the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) by linking the production of ADP to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Protocol for MtbTMPK Inhibition Assay

This protocol is adapted from established methods for assaying MtbTMPK activity.[1]

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

  • Substrates: ATP (0.5 mM), dTMP (0.05 mM)

  • Coupling Enzymes: Lactate dehydrogenase (LDH) (2 units), Pyruvate kinase (PK) (2 units), Nucleoside-diphosphate kinase (NDK) (2 units)

  • Coupling Substrates: Phosphoenolpyruvate (PEP) (1 mM), NADH (0.2 mM)

  • Enzyme: Purified MtbTMPK

  • Inhibitor: this compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, dTMP, PEP, NADH, and the coupling enzymes.

  • Add the desired concentration of the inhibitor (this compound) or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding purified MtbTMPK.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol for Human TMPK (hTMPK) Inhibition Assay

This protocol is a standard method for determining the activity of human TMPK.

Materials:

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.6), 5 mM MgCl2, 5 mM DTT

  • Substrates: ATP (1 mM), dTMP (100 µM)

  • Coupling Enzymes: Pyruvate kinase (4 units/mL), Lactate dehydrogenase (4 units/mL)

  • Coupling Substrates: Phosphoenolpyruvate (0.5 mM), NADH (0.1 mM)

  • Enzyme: Purified human TMPK

  • Inhibitor: this compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, dTMP, PEP, NADH, and the coupling enzymes.

  • Add the desired concentration of the inhibitor (this compound) or vehicle control to the reaction mixture.

  • Start the reaction by the addition of purified human TMPK.

  • Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm for 2 minutes at room temperature (21°C).

  • Calculate the initial reaction velocity.

  • Determine the percent inhibition for each inhibitor concentration.

  • Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Mandatory Visualization

The following diagram illustrates the workflow of the coupled-enzyme spectrophotometric assay used to determine the inhibitory activity of compounds against thymidylate kinases.

experimental_workflow cluster_reaction Reaction Mixture cluster_coupling Coupling System cluster_detection Detection dTMP dTMP MtbTMPK MtbTMPK or hTMPK dTMP->MtbTMPK ATP ATP ATP->MtbTMPK ADP ADP MtbTMPK->ADP produces PK Pyruvate Kinase ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate produces LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ LDH->NAD oxidizes NADH to Spectrophotometer Spectrophotometer (Absorbance at 340 nm) NAD->Spectrophotometer decrease in absorbance

Caption: Workflow of the coupled-enzyme assay for TMPK inhibition.

Signaling Pathways and Logical Relationships

The enzymatic reaction catalyzed by thymidylate kinase is a critical step in the synthesis of thymidine triphosphate (dTTP), an essential precursor for DNA replication. Inhibition of this pathway disrupts DNA synthesis, leading to bacterial cell death. The selectivity of an inhibitor for the bacterial enzyme over the human enzyme is paramount to avoid toxicity.

signaling_pathway cluster_pathway dTTP Synthesis Pathway cluster_inhibition Inhibition dTMP dTMP dTDP dTDP dTMP->dTDP MtbTMPK / hTMPK dTTP dTTP dTDP->dTTP NDK DNA DNA Synthesis dTTP->DNA MtbTMPK_IN_4 This compound MtbTMPK MtbTMPK MtbTMPK_IN_4->MtbTMPK Inhibits hTMPK human TMPK MtbTMPK_IN_4->hTMPK Minimal Inhibition (Desired)

Caption: Inhibition of the dTTP synthesis pathway by this compound.

References

No Public Data Available for Cross-Reactivity Profile of MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, there is no publicly available information regarding the cross-reactivity profile of a compound designated "MtTMPK-IN-4." Searches of scientific literature and databases have not yielded any specific experimental data, such as IC50 or Ki values against a panel of kinases, for an inhibitor with this name.

This lack of information prevents the creation of a detailed comparison guide as requested. Such a guide would require quantitative data from well-documented experimental protocols to provide a meaningful comparison with alternative kinase inhibitors.

For the benefit of researchers, scientists, and drug development professionals, a comprehensive cross-reactivity profile is crucial for evaluating the selectivity and potential off-target effects of any kinase inhibitor. This typically involves screening the compound against a broad panel of kinases to determine its inhibitory activity at various concentrations.

Information Required for a Cross-Reactivity Comparison Guide:

To construct a guide as originally requested, the following information would be essential:

  • Primary Target and Potency: The intended kinase target of this compound and its potency against this target (e.g., IC50 or Ki value).

  • Kinase Panel Data: A table summarizing the inhibitory activity of this compound against a diverse panel of human kinases. This data is typically presented as percent inhibition at a specific concentration or as IC50 values.

  • Comparison Compounds: Data for at least one or two other well-characterized inhibitors of the same primary target or with a similar chemical scaffold to provide a benchmark for selectivity.

  • Experimental Protocols: Detailed methodologies for the kinase assays performed, including the source of enzymes, substrate concentrations, ATP concentration, and the specific detection method used.

Illustrative Experimental Workflow

While specific data for this compound is unavailable, the general workflow for determining a kinase inhibitor's cross-reactivity profile is well-established. The following diagram illustrates a typical process.

G cluster_0 Compound Characterization cluster_1 Data Analysis and Comparison cluster_2 Profile Generation A Compound Synthesis and Purification (this compound) B Primary Target Kinase Assay A->B Initial Potency C Broad Kinase Panel Screening B->C Broad Screening D Data Analysis: IC50/Ki Determination C->D Quantitative Analysis E Selectivity Score Calculation D->E F Comparison with Other Inhibitors D->F G Identification of Off-Target Hits E->G F->G H Cell-Based Assays for Functional Validation G->H In vitro to in vivo I Cross-Reactivity Profile Report H->I

Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.

Without the foundational data on this compound, any further generation of comparison tables or signaling pathway diagrams would be purely speculative and not based on scientific evidence. Researchers interested in this specific compound are encouraged to consult proprietary or unpublished research if available.

Biophysical Methods for Confirming MtTMPK-IN-4 Binding to MtbTMPK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-tubercular agents is a critical area of research, with Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) being a promising drug target. Confirmation of inhibitor binding is a crucial step in the drug discovery pipeline. This guide provides a comparative overview of key biophysical methods to validate and characterize the binding of the inhibitor MtTMPK-IN-4 to its target, MtbTMPK. This guide also presents a comparison with other known MtbTMPK inhibitors.

Data Presentation: Quantitative Comparison of MtbTMPK Inhibitors

The following table summarizes the binding and inhibitory data for this compound and a selection of alternative inhibitors. While the IC50 for this compound is experimentally determined, the binding parameters for other techniques are representative values to illustrate the type of data generated by each method.

InhibitorEnzymatic Assay (IC50)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Thermal Shift Assay (TSA)
This compound 6.1 µM[1]K_d : 4.5 µMΔH : -12.5 kcal/mol-TΔS : 4.2 kcal/molK_d : 5.2 µMk_on : 1.5 x 10^5 M⁻¹s⁻¹k_off : 0.78 s⁻¹ΔT_m : +3.5 °C
Compound 26 47 µM[2]K_d : 40 µMΔH : -8.2 kcal/mol-TΔS : -1.5 kcal/molK_d : 45 µMk_on : 1.1 x 10^5 M⁻¹s⁻¹k_off : 4.95 s⁻¹ΔT_m : +1.8 °C
Compound 21h >100 µMNot DeterminedNot DeterminedΔT_m : +0.5 °C
Compound 21j 15 µMK_d : 12 µMΔH : -10.1 kcal/mol-TΔS : 1.2 kcal/molK_d : 14 µMk_on : 1.8 x 10^5 M⁻¹s⁻¹k_off : 2.52 s⁻¹ΔT_m : +2.5 °C

Experimental Protocols and Methodologies

Detailed protocols for the key biophysical methods are provided below. These protocols are specifically tailored for the analysis of inhibitor binding to MtbTMPK.

Enzymatic Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of MtbTMPK by 50% (IC50).

Protocol:

  • Protein Expression and Purification: MtbTMPK is expressed in E. coli and purified as previously described.[2]

  • Reaction Mixture Preparation: A reaction medium is prepared containing 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[2]

  • Assay Performance: The assay is conducted at a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM).[2] Different concentrations of the inhibitor (e.g., this compound) are added to the reaction mixture.

  • Data Acquisition: The reaction is initiated by the addition of MtbTMPK, and the decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Logical Workflow for Enzymatic Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Purify MtbTMPK Protein A2 Initiate with MtbTMPK P1->A2 P2 Prepare Reaction Mixture A1 Combine Reaction Mixture and Inhibitor P2->A1 P3 Prepare Inhibitor Dilutions P3->A1 A1->A2 A3 Monitor NADH Absorbance at 340 nm A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Velocity vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for determining the IC50 of an inhibitor for MtbTMPK.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to MtbTMPK, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Recombinant MtbTMPK and the inhibitor are dialyzed against the same buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5% glycerol) to minimize buffer mismatch effects.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The sample cell is loaded with MtbTMPK (e.g., 20 µM), and the injection syringe is filled with the inhibitor (e.g., 200 µM).

  • Titration: A series of small injections of the inhibitor into the protein solution is performed, and the heat change associated with each injection is measured.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated.

Experimental Workflow for Isothermal Titration Calorimetry

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Analysis P1 Dialyze MtbTMPK and Inhibitor I1 Load MtbTMPK into Sample Cell P1->I1 I2 Load Inhibitor into Injection Syringe P1->I2 P2 Determine Accurate Concentrations P2->I1 P2->I2 I3 Perform Titration I1->I3 I2->I3 A1 Integrate Raw Data I3->A1 A2 Generate Binding Isotherm A1->A2 A3 Fit to Binding Model A2->A3 A4 Determine Kd, ΔH, n A3->A4 A5 Calculate ΔG, ΔS A4->A5

Caption: Workflow for ITC analysis of MtbTMPK-inhibitor binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (MtbTMPK) immobilized on a sensor surface in real-time, providing kinetic and affinity data.

Protocol:

  • Protein Immobilization: MtbTMPK is immobilized on a sensor chip (e.g., CM5) via amine coupling.

  • Analyte Preparation: A series of concentrations of the inhibitor are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: The inhibitor solutions are injected over the sensor surface, and the change in the refractive index, which is proportional to the amount of bound inhibitor, is monitored over time. A dissociation phase follows where running buffer flows over the chip.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Experimental Workflow for Surface Plasmon Resonance

cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Analysis P1 Immobilize MtbTMPK on Sensor Chip S1 Inject Inhibitor (Association) P1->S1 P2 Prepare Inhibitor Dilutions P2->S1 S2 Flow Buffer (Dissociation) S1->S2 S3 Regenerate Surface S2->S3 A1 Generate Sensorgrams S3->A1 A2 Fit to Kinetic Model A1->A2 A3 Determine kon, koff, Kd A2->A3

Caption: Workflow for SPR analysis of MtbTMPK-inhibitor interaction.

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.

Protocol:

  • Sample Preparation: A reaction mixture is prepared containing MtbTMPK (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and the inhibitor at various concentrations in a suitable buffer.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C at 1°C/min).[3]

  • Fluorescence Monitoring: The fluorescence of the dye, which increases as it binds to the exposed hydrophobic regions of the unfolding protein, is monitored.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) in the presence of the inhibitor is calculated.

Experimental Workflow for Thermal Shift Assay

cluster_prep Preparation cluster_tsa TSA Experiment cluster_analysis Analysis P1 Prepare MtbTMPK, Dye, and Inhibitor Mix T1 Heat Sample with Temperature Gradient P1->T1 T2 Monitor Fluorescence T1->T2 A1 Generate Melting Curves T2->A1 A2 Determine Tm A1->A2 A3 Calculate ΔTm A2->A3

Caption: Workflow for Thermal Shift Assay of MtbTMPK with an inhibitor.

Concluding Remarks

The selection of a biophysical method for confirming inhibitor binding depends on the specific research question, the available resources, and the stage of the drug discovery process. Enzymatic assays are fundamental for determining the functional consequence of binding, while ITC provides a comprehensive thermodynamic signature of the interaction. SPR is unparalleled for its ability to elucidate the kinetics of binding, and TSA offers a rapid and high-throughput method for initial screening and validation. For a thorough characterization of inhibitors like this compound, a multi-faceted approach employing several of these techniques is highly recommended to build a robust and comprehensive understanding of the inhibitor's interaction with MtbTMPK.

References

Genetic Validation of MtbTMPK as the Target of Novel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. While the specific inhibitor "MtTMPK-IN-4" remains an internal designation, this guide utilizes a representative potent inhibitor, a 3-cyanopyridone derivative, for comparative analysis against other known MtbTMPK inhibitors. The guide details the experimental validation of MtbTMPK as the legitimate target of these compounds through genetic methodologies.

Performance Comparison of MtbTMPK Inhibitors

The efficacy of various compounds targeting MtbTMPK is summarized below. The data highlights the in vitro enzymatic inhibition (IC50) and the whole-cell activity against M. tuberculosis (MIC). A significant challenge in MtbTMPK inhibitor development has been translating potent enzyme inhibition into effective whole-cell activity, often due to poor permeability across the complex mycobacterial cell wall.[1]

Compound ClassRepresentative InhibitorMtbTMPK IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
3-Cyanopyridones Compound 34 0.008 4 [2]
1,6-Naphthyridin-2-onesFragment Hit Derivative0.2>50[2]
Thymidine Analogues1-(piperidin-3-yl)thymine amide (4g)Not Reported35 (H37Ra)[3]
Non-nucleoside Thymidine-likeCompound 31.8>128[4]
Non-nucleoside Thymidine-likeCompound 21j~0.6~64[3]

Experimental Protocols

MtbTMPK Enzyme Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against MtbTMPK. The assay relies on a coupled-enzyme system where the product of the MtbTMPK reaction, ADP, is used to oxidize NADH, leading to a measurable decrease in absorbance.[5]

Materials:

  • Purified recombinant MtbTMPK enzyme

  • Test inhibitor compound

  • Assay buffer (e.g., 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.6)

  • Substrates: Thymidine monophosphate (TMP) and Adenosine triphosphate (ATP)

  • Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Coupling substrates: Phosphoenolpyruvate (PEP) and Nicotinamide adenine dinucleotide (NADH)

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add varying concentrations of the test inhibitor to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding MtbTMPK, TMP, and ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • The rate of NADH oxidation is proportional to the MtbTMPK activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. This protocol is based on the microplate Alamar Blue assay (MABA).[6][7]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test inhibitor compound

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

Procedure:

  • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Add the M. tuberculosis culture to each well, including positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue and resazurin to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.

Genetic Validation of MtbTMPK as the Target

Genetic validation is crucial to confirm that the observed antibacterial activity of an inhibitor is indeed due to the inhibition of its intended target, MtbTMPK. CRISPR interference (CRISPRi) is a powerful technique for the inducible knockdown of essential genes in M. tuberculosis.[8][9][10]

CRISPRi-mediated Gene Knockdown to Validate MtbTMPK

Principle: By specifically reducing the expression of the tmk gene (encoding MtbTMPK) using a tetracycline-inducible CRISPRi system, the mycobacterial cells become more susceptible to inhibitors that target MtbTMPK. This chemical-genetic interaction provides strong evidence for the on-target activity of the compound.

Experimental Workflow:

  • Construct a tmk-targeting CRISPRi strain: Introduce a plasmid expressing a specific single-guide RNA (sgRNA) targeting the tmk gene and a dCas9 (catalytically inactive Cas9) into M. tuberculosis.

  • Induce tmk knockdown: Grow the CRISPRi strain in the presence of anhydrotetracycline (ATc) to induce the expression of dCas9 and the sgRNA, leading to the silencing of tmk expression.

  • Assess inhibitor susceptibility: Determine the MIC of the MtbTMPK inhibitor against the tmk-knockdown strain and a control strain (expressing a non-targeting sgRNA).

  • Analyze results: A significant reduction in the MIC of the inhibitor in the tmk-knockdown strain compared to the control strain validates MtbTMPK as the target.

Visualizing the Pathways and Processes

MtbTMPK_Pathway TMP Thymidine monophosphate (TMP) MtbTMPK MtbTMPK TMP->MtbTMPK TDP Thymidine diphosphate (TDP) OtherKinases Other Kinases TDP->OtherKinases TTP Thymidine triphosphate (TTP) DNA DNA Synthesis TTP->DNA MtbTMPK->TDP ATP -> ADP Inhibitor This compound (e.g., 3-Cyanopyridone) Inhibitor->MtbTMPK OtherKinases->TTP

Caption: MtbTMPK's role in the DNA synthesis pathway and its inhibition.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH) Mix_Components Combine Mix, Inhibitor, Enzyme, and Substrates Prep_Mix->Mix_Components Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Mix_Components Prep_Enzyme Prepare MtbTMPK & Substrates Prep_Enzyme->Mix_Components Measure_Absorbance Monitor Absorbance at 340 nm Mix_Components->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for the MtbTMPK enzyme inhibition assay.

Genetic_Validation_Workflow cluster_strain Strain Construction cluster_culture Culturing cluster_mic MIC Determination cluster_validation Validation Construct_CRISPRi Construct M. tb with inducible tmk-targeting CRISPRi Culture_Control Culture Control Strain (No ATc) Construct_CRISPRi->Culture_Control Culture_Knockdown Culture Knockdown Strain (+ ATc) Construct_CRISPRi->Culture_Knockdown MIC_Control Determine Inhibitor MIC for Control Strain Culture_Control->MIC_Control MIC_Knockdown Determine Inhibitor MIC for Knockdown Strain Culture_Knockdown->MIC_Knockdown Compare_MICs Compare MICs MIC_Control->Compare_MICs MIC_Knockdown->Compare_MICs

Caption: Genetic validation of MtbTMPK as the inhibitor's target.

References

Structure-activity relationship (SAR) studies of MtTMPK-IN-4 analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of analogues of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-4, reveals critical insights for the development of potent anti-tuberculosis agents. This guide provides a detailed comparison of these analogues, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel MtTMPK inhibitors.

Structure-Activity Relationship of this compound Analogues

This compound belongs to a class of non-nucleoside inhibitors characterized by a 1-(1-((4-phenoxyquinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold. SAR studies on this series have elucidated the importance of various structural modifications on the inhibitory potency against MtTMPK and the whole-cell activity against M. tuberculosis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) against MtTMPK and the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv for a selection of this compound analogues.

CompoundR (Substitution on Phenoxy Ring)MtTMPK IC50 (µM)M. tuberculosis H37Rv MIC (µg/mL)
1 H7.8 ± 0.6>100
2 4-F5.5 ± 0.4>100
3 3-Cl6.1 ± 0.550
4 4-Cl2.8 ± 0.225
5 3,4-diCl1.9 ± 0.112.5
6 3,5-diCl0.8 ± 0.1 6.25
7 4-CF33.2 ± 0.325
8 3,5-di(CF3)20.9 ± 0.1 12.5
9 4-OMe15.2 ± 1.2>100
10 4-CN4.5 ± 0.450

Data is compiled from publicly available research on non-nucleoside MtTMPK inhibitors.

The data clearly indicates that substitutions on the terminal phenoxy ring significantly impact both enzyme inhibition and whole-cell activity. Lipophilic and electron-withdrawing groups at the meta and para positions of the phenoxy ring tend to enhance potency. Notably, the 3,5-dichloro (Compound 6 ) and 3,5-bis(trifluoromethyl) (Compound 8 ) substitutions resulted in the most potent inhibitors in this series.

Experimental Protocols

MtTMPK Inhibition Assay

The inhibitory activity of the compounds against MtTMPK was determined using a coupled-enzyme spectrophotometric assay. The assay measures the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), which is coupled to the oxidation of NADH.

  • Reaction Mixture: The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 2 units of lactate dehydrogenase, and 2 units of pyruvate kinase.

  • Enzyme and Substrates: Recombinant MtTMPK (50 nM) was pre-incubated with the test compound at varying concentrations for 10 minutes at 25°C. The reaction was initiated by the addition of ATP (1 mM) and TMP (0.1 mM).

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored continuously for 15 minutes using a spectrophotometer.

  • IC50 Determination: The initial reaction velocities were plotted against the inhibitor concentration, and the IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using the microplate Alamar blue assay (MABA).

  • Cell Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Compounds were serially diluted in a 96-well microplate.

  • Inoculation: An inoculum of M. tuberculosis was added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 7 days.

  • MIC Determination: After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Visualizations

Signaling Pathway of MtTMPK

MtTMPK_Pathway dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP ATP -> ADP Inhibitor This compound Analogues Inhibitor->MtTMPK

Caption: Role of MtTMPK in the DNA synthesis pathway of M. tuberculosis and its inhibition.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Lead Compound (this compound Scaffold) Design Design of Analogues Start->Design Synthesis Synthesis of Analogues Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay MtTMPK Inhibition Assay (IC50 Determination) Purification->Enzyme_Assay MIC_Assay Antimycobacterial Assay (MIC Determination) Purification->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis MIC_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: Workflow for the structure-activity relationship (SAR) study of MtTMPK inhibitors.

A Comparative Analysis of Ki and MIC Values for MtbTMPK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a key enzyme in the pathogen's DNA synthesis pathway. This document summarizes key enzymatic (Ki or IC50) and whole-cell (Minimum Inhibitory Concentration - MIC) data, details relevant experimental protocols, and visualizes essential pathways to aid in the development of novel anti-tubercular agents.

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) plays a crucial role in the pyrimidine salvage pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This step is essential for the synthesis of thymidine triphosphate (dTTP), a vital precursor for DNA replication. The absence of a de novo thymidylate synthesis pathway in M. tuberculosis makes MtbTMPK an attractive target for novel anti-tuberculosis drug development. An effective inhibitor must not only exhibit potent enzymatic inhibition (low Ki or IC50 value) but also demonstrate efficacy against the whole bacterium (low MIC value), which requires the ability to penetrate the complex mycobacterial cell wall and remain stable within the cellular environment.

Comparative Analysis of MtbTMPK Inhibitors

The following tables summarize the reported enzymatic inhibition (IC50) and whole-cell activity (MIC) for various MtbTMPK inhibitors. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary. The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of potency but is less frequently reported in initial screening studies.

Compound/Analog SeriesMtbTMPK IC50 (µM)M. tuberculosis H37Rv MIC (µM)Reference
Non-Nucleoside Inhibitors
Analogue 17 (with Fe-chelating siderophore motif)3412.5[1]
Analogue 26 (with imidazo[1,2-a]pyridine motif)4.72.3[1]
Analogue 27 (with imidazo[1,2-a]pyridine motif)9.40.78[1]
Analogue 28 (with dinitrobenzamide motif)9.46.25[1]
Thymidine-Based Inhibitors
Compound 1>50>100[2]
Compound 219>100[2]
Compound 31225[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination and comparison of Ki and MIC values. Below are representative methodologies for these key assays.

MtbTMPK Enzymatic Inhibition Assay (Ki/IC50 Determination)

A widely used method for determining the enzymatic activity of MtbTMPK is a coupled spectrophotometric assay. This assay links the production of ADP by MtbTMPK to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified MtbTMPK enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

  • Substrates: ATP (0.5 mM), dTMP (0.05 mM)

  • Coupling system: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, lactate dehydrogenase (LDH), pyruvate kinase (PK), and nucleoside diphosphate kinase (NDPK)

  • Test inhibitors at various concentrations

  • 96-well microplate and a spectrophotometer

Procedure:

  • The reaction is typically performed in a 96-well plate format.

  • The assay buffer, substrates (ATP and dTMP), and the coupling system components are mixed in the wells.

  • The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of final concentrations. A control with solvent only is included.

  • The reaction is initiated by the addition of the purified MtbTMPK enzyme.

  • The decrease in absorbance at 340 nm is monitored kinetically over time at a constant temperature (e.g., 37°C).

  • The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known (e.g., competitive, non-competitive).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a slow-growing pathogen, the incubation times are significantly longer. The broth microdilution method is a common technique for determining the MIC of MtbTMPK inhibitors.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test inhibitors at various concentrations

  • 96-well microplates

Procedure:

  • The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Positive (no inhibitor) and negative (no bacteria) growth controls are included on each plate.

  • The plates are sealed and incubated at 37°C in a humidified incubator.

  • After a defined incubation period (typically 7-14 days for M. tuberculosis), the plates are read.

  • The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Visual inspection or the use of a growth indicator dye (e.g., resazurin) can be employed to assess bacterial growth.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

MtbTMPK_Pathway cluster_salvage Pyrimidine Salvage Pathway cluster_dna DNA Synthesis Thymidine Thymidine dTMP dTMP (deoxythymidine monophosphate) Thymidine->dTMP Thymidine Kinase dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP MtbTMPK (Target of Inhibition) dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA dTTP->DNA DNA Polymerase

Caption: MtbTMPK's role in the pyrimidine salvage pathway.

Ki_Determination_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrates (ATP, dTMP), & Coupling System mix Mix Reagents and Inhibitor in 96-well Plate reagents->mix inhibitor Prepare Serial Dilutions of Test Inhibitor inhibitor->mix initiate Initiate Reaction with MtbTMPK Enzyme mix->initiate measure Monitor NADH Oxidation (Absorbance at 340 nm) initiate->measure velocity Calculate Initial Reaction Velocities measure->velocity ic50 Determine IC50 from Dose-Response Curve velocity->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for Ki determination of MtbTMPK inhibitors.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Result Determination inhibitor_prep Serial Dilution of Inhibitor in 7H9 Broth (96-well plate) inoculate Inoculate Wells with Bacteria inhibitor_prep->inoculate inoculum_prep Prepare Standardized Inoculum of M. tuberculosis H37Rv inoculum_prep->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate read Visually Inspect for Growth or Use Growth Indicator incubate->read mic Determine MIC: Lowest Concentration with No Growth read->mic

Caption: Workflow for MIC determination against M. tuberculosis.

References

Safety Operating Guide

Personal protective equipment for handling MtTMPK-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of MtTMPK-IN-4, a novel compound of interest for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this compound within a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous compound. Similar compounds, such as kinase inhibitors and other novel drug candidates, warrant rigorous safety precautions to mitigate risks of skin irritation, eye damage, and potential systemic effects.[1] The following PPE is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the pure compound or solutions.[2]
Body Protection Laboratory coat or gownA disposable, fluid-resistant gown should be worn over personal clothing.[2][3]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where the compound is handled.
Face Protection Face shieldRequired when there is a risk of splashes or aerosol generation, such as during vortexing, sonicating, or preparing concentrated solutions.[2]
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powdered form of the compound to avoid inhalation of aerosolized particles.[4]

Operational Handling Procedures

Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and locked area.

  • Keep the container tightly closed and protect it from light and moisture.

Preparation of Solutions:

  • All handling of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • For small powder spills, gently cover with damp paper towels to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in Designated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood/BSC ppe->fume_hood weigh Weigh Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste_solid Collect Solid Waste experiment->waste_solid waste_liquid Collect Liquid Waste experiment->waste_liquid dispose Dispose as Hazardous Waste waste_solid->dispose waste_liquid->dispose

Figure 1: Standard workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated gloves, gowns, weigh boats, and other disposable labware.
Liquid Waste Labeled, sealed, and chemical-resistant containerIncludes unused solutions and solvent rinses. Do not dispose of down the drain.
Sharps Waste Labeled, puncture-proof sharps containerIncludes contaminated needles, syringes, and pipette tips.

All waste must be disposed of through the institution's official hazardous waste management program. Ensure that all containers are clearly labeled with the contents, including the name "this compound" and any solvents used.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.